molecular formula C22H22N2O3 B8104255 DBCO-C-PEG1

DBCO-C-PEG1

カタログ番号: B8104255
分子量: 362.4 g/mol
InChIキー: DKPIBDQFMSUYSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DBCO-C-PEG1 is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPIBDQFMSUYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of DBCO-C-PEG1 in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of Dibenzocyclooctyne (DBCO) reagents in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on the role of the DBCO-C-PEG1 linker. It details the reaction kinetics, experimental protocols, and the impact of linkers on the efficiency of this premier bioorthogonal reaction.

Core Principles of SPAAC with DBCO Reagents

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for in vivo applications.[2][3] The reaction's driving force is the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring.[][5]

The mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[1] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1][6] The reaction is highly specific; the DBCO and azide groups react exclusively with each other, even in the presence of other functional groups like amines, thiols, or carboxylic acids found on biomolecules.[7][8]

The Role of the DBCO Moiety

Dibenzocyclooctyne (DBCO) is one of the most reactive cyclooctynes used in SPAAC.[9] Its high reactivity is attributed to significant ring strain and electronic factors.[10] The fusion of two benzene rings to the cyclooctyne core further activates the alkyne for cycloaddition. This high intrinsic reactivity allows for rapid kinetics even at low reactant concentrations, which is crucial for biological applications.[2]

The Influence of the C-PEG1 Linker

While the DBCO group provides the reactivity, the linker connecting it to the molecule of interest plays a critical role in the overall performance of the bioconjugation. The "C-PEG1" in this compound refers to a linker arm, typically a single polyethylene glycol (PEG) unit.

Key advantages of incorporating a PEG linker include:

  • Enhanced Solubility: The DBCO moiety is inherently hydrophobic. A hydrophilic PEG linker significantly improves the water solubility of the reagent, which is essential for reactions in aqueous biological buffers.[3][11]

  • Reduced Steric Hindrance: The PEG spacer extends the DBCO group away from the surface of the biomolecule (e.g., an antibody).[11][12] This increased distance minimizes steric hindrance, allowing the azide-containing molecule to access the DBCO group more easily. This can lead to a significant increase in reaction rates, with studies showing an average enhancement of 31 ± 16%.[12][13][14]

  • Mitigated Aggregation: The hydrophilic nature of the PEG linker helps prevent the aggregation of labeled biomolecules, which can be a problem with hydrophobic reagents.[11] This is critical for maintaining the function and stability of proteins and other macromolecules.[11]

The specific "C" designation often refers to a carbon-based chain, such as a caproic acid linker, which provides additional spacing and a functional handle for attachment.

Quantitative Data: Reaction Kinetics

The efficiency of SPAAC is best evaluated by its second-order rate constant (k). DBCO derivatives are known for their fast reaction kinetics compared to other cyclooctynes.

Cyclooctyne DerivativeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
DBCO Derivatives ~0.1 - 2.0 [12]High reactivity, preferred for speed-critical applications.[10]
DIBO ~0.3 - 0.7[10]Robust reactivity.
BCN ~0.06 - 0.1[10]Slower, but smaller and less lipophilic.[10]

Table 1: Comparison of second-order rate constants for common cyclooctynes reacting with benzyl azide. Note: Rates can vary based on solvent, temperature, and specific reactant structures.

The reaction rate is also influenced by buffer conditions and pH. Generally, higher pH values tend to increase SPAAC reaction rates.[12][14] For instance, reactions in HEPES buffer at pH 7 have shown higher rate constants than in PBS at the same pH.[14]

Buffer (pH)Second-Order Rate Constant (M⁻¹s⁻¹) for Sulfo DBCO-amine
PBS (pH 7)0.32–0.85[14]
HEPES (pH 7)0.55–1.22[14]

Table 2: Effect of buffer on SPAAC reaction rates.

Experimental Protocols

Below are generalized protocols for the use of DBCO reagents in bioconjugation.

This workflow outlines the conjugation of a DBCO-functionalized molecule to an azide-modified biomolecule.

  • Reagent Preparation:

    • Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).[15]

    • Dissolve the azide-containing biomolecule in an azide-free aqueous buffer (e.g., PBS, HEPES at pH 7-9).[8][12] Crucially, buffers must not contain sodium azide (NaN₃), as it will compete with the target azide and quench the DBCO reagent. [12][16]

  • Conjugation Reaction:

    • Mix the DBCO-functionalized molecule with the azide-modified molecule. A 2- to 4-fold molar excess of one reactant is often used to drive the reaction to completion.[7][15]

    • Incubate the reaction. Typical conditions are 1-4 hours at room temperature or overnight at 4°C.[7][17]

  • Purification (Optional):

    • If necessary, remove excess reagents using appropriate methods like size-exclusion chromatography (desalting columns), dialysis, or HPLC.[7][16]

  • Validation:

    • Confirm the formation of the conjugate using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.[7]

The consumption of the DBCO reagent can be monitored by tracking the decrease in its characteristic UV absorbance at approximately 309-310 nm.[7][12]

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at the λ_max of the DBCO reagent (~309 nm).[12]

    • Use a reference cuvette containing the buffer and the azide-molecule to zero the instrument.[12]

  • Data Acquisition:

    • Prepare the reaction mixture as described in Protocol 1, ensuring the initial DBCO concentration provides an absorbance within the linear range of the instrument.[12]

    • Initiate the reaction by adding the final reactant to the cuvette.

    • Immediately begin monitoring the absorbance at 309 nm over time, recording data at regular intervals until the absorbance stabilizes.[12]

  • Data Analysis:

    • Plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time.

    • For a pseudo-first-order reaction (where one reactant is in large excess), the plot will be linear. The negative of the slope yields the pseudo-first-order rate constant (k').[10][12]

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the reactant in excess.[10]

Visualizations

SPAAC_Mechanism cluster_product Product DBCO This compound-Molecule Triazole Stable Triazole Conjugate DBCO->Triazole [3+2] Cycloaddition Azide Azide-Molecule Azide->Triazole

Core mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_dbco Dissolve DBCO Reagent (e.g., in DMSO) mix Mix Reactants prep_dbco->mix prep_azide Dissolve Azide Biomolecule (in Azide-Free Buffer) prep_azide->mix incubate Incubate (RT or 4°C) mix->incubate monitor Optional: Monitor Reaction (UV-Vis at 309 nm) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify monitor->purify validate Validate Product (SDS-PAGE, MS) purify->validate

General experimental workflow for SPAAC bioconjugation using DBCO reagents.

References

The Cornerstone of Targeted Protein Degradation: A Technical Guide to DBCO-C-PEG1 as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This in-depth technical guide focuses on the DBCO-C-PEG1 linker, a component increasingly utilized in the rational design of potent and versatile protein degraders.

Core Concepts: The Role of the this compound Linker

The this compound linker combines three key features that make it a valuable tool in PROTAC development:

  • Dibenzocyclooctyne (DBCO): This moiety is a cornerstone of copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of the linker to an azide-functionalized molecule under mild, biocompatible conditions, simplifying the synthesis of complex PROTACs.

  • Single Propylene Glycol Unit (C-PEG1): The short, hydrophilic polyethylene glycol (PEG) chain, consisting of a single propylene glycol unit, is critical for modulating the physicochemical properties of the PROTAC. It enhances aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[1] The flexibility of the PEG unit can also facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Furthermore, the length of the linker is a critical determinant of PROTAC efficacy. While longer linkers can be effective, a single PEG unit has been shown to yield highly potent degraders in certain systems.[3]

  • Functional Handle: The this compound linker is typically functionalized with a reactive group, such as an amine or a carboxylic acid, enabling its covalent attachment to either the POI ligand or the E3 ligase ligand through standard coupling chemistries like amide bond formation.

Quantitative Analysis of a PROTAC with a Single PEG Linker

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the degradation data for a published PROTAC, Arg-PEG1-Dasa, which utilizes a single PEG linker to target the oncogenic BCR-ABL protein in chronic myeloid leukemia (CML).[2][3]

PROTAC NameTarget ProteinE3 Ligase Ligand TypeCell LineDC50 (nM)Dmax (%)Treatment Time (hours)Reference
Arg-PEG1-DasaBCR-ABLN-end rule ligandK5620.8598.848[2]

Signaling Pathway: PROTAC-Mediated Degradation of BCR-ABL

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[4][5] PROTACs can be designed to specifically target and degrade this oncoprotein. The following diagram illustrates the BCR-ABL signaling pathway and the intervention by a PROTAC.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2 GRB2 BCR_ABL BCR-ABL (Oncogenic Kinase) BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P Proteasome Proteasome BCR_ABL->Proteasome Degradation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription PROTAC PROTAC (e.g., Arg-PEG1-Dasa) PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BCR_ABL Ubiquitination PROTAC_Synthesis_Workflow Start Starting Materials: - POI Ligand (with Azide) - E3 Ligase Ligand (with Amine) - this compound-COOH Step1 Step 1: Amide Coupling (this compound-COOH + E3 Ligase Ligand) Start->Step1 Purification1 Purification 1 (e.g., HPLC) Step1->Purification1 Characterization1 Characterization 1 (LC-MS, NMR) Purification1->Characterization1 Intermediate Intermediate: DBCO-PEG1-E3 Ligase Conjugate Characterization1->Intermediate Step2 Step 2: SPAAC Click Chemistry (Intermediate + POI Ligand-Azide) Intermediate->Step2 Purification2 Purification 2 (e.g., Preparative HPLC) Step2->Purification2 Characterization2 Characterization 2 (LC-MS, HRMS, NMR) Purification2->Characterization2 Final_PROTAC Final PROTAC Product Characterization2->Final_PROTAC Evaluation Biological Evaluation Final_PROTAC->Evaluation PROTAC_Assembly_Logic cluster_components PROTAC Components POI_Ligand Protein of Interest (POI) Ligand Linker This compound Linker POI_Ligand->Linker Covalent Bond (e.g., Triazole via Click Chemistry) PROTAC Functional PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Covalent Bond (e.g., Amide Bond)

References

An In-depth Technical Guide to the Synthesis and Purification of DBCO-C-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for DBCO-C-PEG1, a heterobifunctional linker critical in the field of bioconjugation and drug development. DBCO (Dibenzocyclooctyne) enables copper-free click chemistry, a bioorthogonal reaction that allows for the precise and efficient labeling of biomolecules under physiological conditions. The single polyethylene glycol (PEG) unit enhances solubility and provides a flexible spacer, while the terminal functional group ("C," typically a carboxylic acid or an amine) allows for covalent attachment to a molecule of interest.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the dibenzocyclooctyne core, followed by the attachment of the functionalized PEG linker. This guide will focus on the synthesis of DBCO-PEG1-acid and DBCO-PEG1-amine as representative examples of this compound.

Synthesis of the DBCO Core

A common route to the dibenzocyclooctyne core involves a Sonogashira cross-coupling reaction followed by a reductive amination and subsequent cyclization.

Synthesis of DBCO-PEG1-acid

The synthesis of DBCO-PEG1-acid involves the reaction of a DBCO-amine precursor with a short PEG linker bearing a protected carboxylic acid, followed by deprotection.

Experimental Protocol: Synthesis of DBCO-PEG1-acid

  • Activation of the PEG linker: To a solution of mono-Boc-protected amino-PEG1-acid (1 equivalent) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents). Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

  • Coupling Reaction: In a separate flask, dissolve DBCO-amine (1 equivalent) in anhydrous DCM. To this solution, add the activated NHS ester of the PEG linker. Stir the reaction at room temperature overnight.

  • Work-up and Deprotection: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The solvent is then removed under reduced pressure. The resulting residue, containing the Boc-protected DBCO-PEG1-acid, is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred for 2 hours at room temperature to remove the Boc protecting group.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Synthesis of DBCO-PEG1-amine

The synthesis of DBCO-PEG1-amine can be achieved by reacting a DBCO-acid precursor with a mono-protected PEG diamine, followed by deprotection.

Experimental Protocol: Synthesis of DBCO-PEG1-amine

  • Activation of DBCO-acid: Dissolve DBCO-acid (1 equivalent) in anhydrous dimethylformamide (DMF). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: To the activated DBCO-acid solution, add a solution of mono-Boc-amino-PEG1-amine (1 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature overnight.

  • Work-up and Deprotection: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is dissolved in a solution of TFA in DCM (1:1 v/v) and stirred for 2 hours at room temperature to remove the Boc protecting group.

  • Purification: The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Purification is a critical step to ensure the high purity of the this compound linker, which is essential for subsequent bioconjugation reactions. The choice of purification method depends on the properties of the specific this compound derivative.

Purification Methods
  • Silica Gel Column Chromatography: This technique is effective for purifying neutral or moderately polar compounds like DBCO-PEG1-acid. The choice of eluent is crucial for achieving good separation. For acid-sensitive compounds, the silica gel can be neutralized with a base like triethylamine prior to use.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for the purification of more polar compounds like DBCO-PEG1-amine. A C18 column is commonly used with a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.[2]

Table 1: Summary of Purification Methods for this compound Derivatives

CompoundPurification MethodStationary PhaseMobile Phase/Eluent
DBCO-PEG1-acidSilica Gel Column ChromatographySilica GelGradient of Ethyl Acetate in Hexane
DBCO-PEG1-aminePreparative RP-HPLCC18 Silica GelGradient of Acetonitrile in Water with 0.1% TFA
Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule. The characteristic peaks of the DBCO moiety and the PEG linker should be present in the spectra.[3][4][5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.[6]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product, which is typically expected to be >95%.

Table 2: Key Characterization Data for this compound Derivatives

Characterization TechniqueDBCO-PEG1-acidDBCO-PEG1-amine
1H NMR Characteristic aromatic protons of DBCO (7.2-7.6 ppm), PEG methylene protons (~3.6 ppm), and protons adjacent to the carboxylic acid.Characteristic aromatic protons of DBCO (7.2-7.6 ppm), PEG methylene protons (~3.6 ppm), and protons adjacent to the amine group.
13C NMR Resonances corresponding to the acetylenic carbons of DBCO (~110 ppm), aromatic carbons, PEG backbone carbons (~70 ppm), and the carbonyl carbon of the acid.Resonances corresponding to the acetylenic carbons of DBCO (~110 ppm), aromatic carbons, and PEG backbone carbons (~70 ppm).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C24H24N2O5.[7]Molecular ion peak corresponding to the calculated mass of C23H25N3O3.[8]
Purity (HPLC) >95%>95%

Visualizing the Synthesis Workflow

The following diagrams illustrate the general synthetic pathways for DBCO-PEG1-acid and DBCO-PEG1-amine.

G cluster_0 Synthesis of DBCO-PEG1-acid DBCO_amine DBCO-amine Coupling_acid Coupling DBCO_amine->Coupling_acid PEG1_acid_protected Boc-NH-PEG1-COOH Activation_acid Activation (DCC, NHS) PEG1_acid_protected->Activation_acid Activation_acid->Coupling_acid Deprotection_acid Deprotection (TFA) Coupling_acid->Deprotection_acid Purification_acid Purification (Silica Gel) Deprotection_acid->Purification_acid DBCO_PEG1_acid DBCO-PEG1-acid Purification_acid->DBCO_PEG1_acid

Caption: Synthetic workflow for DBCO-PEG1-acid.

G cluster_1 Synthesis of DBCO-PEG1-amine DBCO_acid DBCO-acid Activation_amine Activation (HATU, DIPEA) DBCO_acid->Activation_amine PEG1_amine_protected Boc-NH-PEG1-NH2 Coupling_amine Coupling PEG1_amine_protected->Coupling_amine Activation_amine->Coupling_amine Deprotection_amine Deprotection (TFA) Coupling_amine->Deprotection_amine Purification_amine Purification (RP-HPLC) Deprotection_amine->Purification_amine DBCO_PEG1_amine DBCO-PEG1-amine Purification_amine->DBCO_PEG1_amine

Caption: Synthetic workflow for DBCO-PEG1-amine.

References

An In-Depth Technical Guide to the Characterization of DBCO-C-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques for the characterization of DBCO-C-PEG1, a critical bifunctional linker used in bioconjugation and drug delivery applications. Detailed methodologies, data interpretation, and key physicochemical properties are presented to ensure the quality and consistency of this reagent in research and development settings.

Physicochemical Properties

This compound, a molecule combining a dibenzocyclooctyne (DBCO) group with a single ethylene glycol unit, is a valuable tool for copper-free click chemistry. The DBCO moiety allows for highly efficient and specific conjugation to azide-containing molecules, while the PEG spacer enhances solubility and reduces steric hindrance. Two common variants are this compound-acid and this compound-amine, which allow for further conjugation strategies.

A summary of the key physicochemical properties of these variants is provided in the table below.

PropertyThis compound-acidThis compound-amine
Molecular Formula C₂₄H₂₄N₂O₅[1][2][3]C₂₃H₂₅N₃O₃[4][5]
Molecular Weight 420.46 g/mol [2][3]391.46 g/mol [4]
CAS Number 2228857-38-1[1]2364591-79-5[4][6][7]
Purity (typical) ≥95%≥98%[7]
Solubility Soluble in DMSO, DCM, DMF[1]Soluble in Water, DMSO, DCM, DMF[7]
Storage Conditions -20°C for long-term storage[1][8]-20°C for long-term storage[7]

Core Characterization Techniques

A suite of analytical methods is employed to confirm the identity, purity, and functionality of this compound. These techniques are crucial for quality control and for ensuring the success of subsequent bioconjugation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for verifying the chemical structure of this compound. The spectrum provides information on the different types of protons and their chemical environment.

Expected ¹H NMR Peak Assignments for DBCO-PEG Derivatives:

Chemical Shift (δ, ppm)AssignmentDescription
7.27 - 7.51Aromatic ProtonsProtons on the dibenzocyclooctyne ring system.[9]
3.63PEG ProtonsMethylene protons of the polyethylene glycol spacer.[9]
2.91 - 3.18Octyne Ring ProtonsMethylene protons on the cyclooctyne ring.[9]
2.3 - 2.6Methylene Protons adjacent to functional groupsProtons on the carbon atoms adjacent to the acid or amine group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: Use a standard NMR spectrometer (e.g., 300 MHz or higher).[10]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the peaks. Compare the chemical shifts and integration values with the expected structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, providing strong evidence of its identity. Electrospray ionization (ESI) is a common technique for analyzing these types of molecules.

Expected Mass Spectrometry Data:

CompoundIonization ModeExpected m/z
This compound-acidESI-MS (+)[M+H]⁺ ≈ 421.17, [M+Na]⁺ ≈ 443.15
This compound-amineESI-MS (+)[M+H]⁺ ≈ 392.19, [M+Na]⁺ ≈ 414.18

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

  • Instrument: Use an ESI-MS instrument.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and compare the measured m/z value with the calculated molecular weight. Fragmentation patterns, if generated using tandem MS (MS/MS), can provide further structural confirmation. The fragmentation of PEG chains typically involves the loss of C₂H₄O monomer units.[11][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed to separate the main compound from any impurities.

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Gradient: A typical gradient could be 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and/or 309 nm (the characteristic absorbance of the DBCO group).[14]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Data Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the relative area of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands confirms the key structural components.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-OH (in acid) / -NH (in amine)Stretching
2850-3000C-H (aliphatic)Stretching
~2200C≡C (alkyne)Stretching (often weak)
~1700C=O (carboxylic acid)Stretching
1600-1650C=C (aromatic)Stretching
~1100C-O-C (ether)Stretching

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Instrument: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups in the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and effective method for quantifying the DBCO concentration, often used to determine the degree of labeling in bioconjugation reactions. The DBCO group has a characteristic absorbance maximum at approximately 309 nm.

Molar Extinction Coefficient of DBCO:

The molar extinction coefficient (ε) of the DBCO group is approximately 12,000 M⁻¹cm⁻¹ at around 309 nm.[15]

Experimental Protocol: UV-Vis Spectroscopy for Quantification

  • Instrument: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution of known concentration.

  • Data Acquisition: Measure the absorbance of the solution at the λmax of the DBCO group (~309 nm).

  • Calculation: Use the Beer-Lambert law (A = εbc) to verify the concentration or to determine the concentration of an unknown sample.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

This compound is frequently used in the construction of ADCs via copper-free click chemistry. The following workflow outlines the general steps involved.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_payload_mod Payload Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Analysis Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Amine Reaction Azide_Linker Azide-NHS Ester Azide_Linker->Azide_Antibody ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC SPAAC Reaction Payload Drug Payload DBCO_Payload DBCO-Payload Conjugate Payload->DBCO_Payload Amine Reaction DBCO_Linker This compound-acid Activated_Linker Activated DBCO-Linker (e.g., NHS Ester) DBCO_Linker->Activated_Linker Activation Activated_Linker->DBCO_Payload DBCO_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification Analysis Characterization (HPLC, MS, etc.) Purified_ADC->Analysis

ADC Synthesis Workflow using this compound.

This workflow illustrates the modification of an antibody with an azide group and a drug payload with a DBCO group, followed by their conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The final ADC is then purified and characterized.

Logical Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of this compound. The following diagram outlines a logical workflow.

Characterization_Workflow Start This compound Sample Structure_ID Structural Identification Start->Structure_ID Purity_Assessment Purity Assessment Start->Purity_Assessment Functional_Confirmation Functional Group Confirmation Start->Functional_Confirmation NMR ¹H NMR Structure_ID->NMR Primary Method MS Mass Spectrometry Structure_ID->MS Confirmatory HPLC Reverse-Phase HPLC Purity_Assessment->HPLC Primary Method FTIR FTIR Spectroscopy Functional_Confirmation->FTIR Primary Method Quantification Quantification UV_Vis UV-Vis Spectroscopy Quantification->UV_Vis Direct Measurement Final_Report Comprehensive Characterization Report NMR->Functional_Confirmation NMR->Final_Report MS->Final_Report HPLC->Quantification HPLC->Final_Report FTIR->Final_Report UV_Vis->Final_Report

Logical workflow for this compound characterization.

This diagram illustrates a step-by-step process, starting with the sample and branching into parallel analytical pathways for structural identification, purity assessment, and functional group confirmation, ultimately leading to a comprehensive characterization report.

References

A Technical Guide to the Solubility and Stability of DBCO-C-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of DBCO-C-PEG1, a foundational building block in bioconjugation and drug delivery. Understanding these core characteristics is paramount for the successful design and execution of experiments, ensuring the reliability and reproducibility of results in applications ranging from the development of antibody-drug conjugates (ADCs) to targeted drug delivery systems.

Introduction to this compound

Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, enabling the efficient and specific conjugation of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). The this compound linker incorporates the highly reactive DBCO moiety for this bioorthogonal reaction, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a terminal carboxylic acid for further functionalization. This trifunctional design offers a versatile platform for researchers developing complex bioconjugates. The inclusion of a PEG spacer is known to increase the water solubility of compounds.[1][2]

Solubility Properties

The solubility of this compound is a critical factor for its handling and use in both aqueous and organic media. The presence of the hydrophilic PEG chain significantly improves its solubility in aqueous solutions compared to non-PEGylated DBCO derivatives.[1][2]

Qualitative Solubility

This compound and its derivatives are generally soluble in a range of common organic solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Water / Aqueous BuffersSoluble

Table 1: Qualitative solubility of this compound in various solvents.[2]

Quantitative Solubility Estimates
CompoundSolventSolubility (mM)
DBCO-PEG4-MaleimideAqueous Buffersup to 6.6
DBCO-PEG4-NHS esterAqueous Buffersup to 5.5

Table 2: Quantitative solubility of related short-chain DBCO-PEG compounds.[3] It is important to note that the terminal carboxylic acid of this compound can be deprotonated at neutral or basic pH, which can further increase its solubility in aqueous buffers.[4] For many applications, initial solubilization in a water-miscible organic solvent like DMSO or DMF is recommended before dilution into the final aqueous reaction buffer.[4]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of other reactive species. The primary area of concern for stability is the strained DBCO group.

General Stability and Storage

For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2] Stock solutions in anhydrous solvents such as DMSO or DMF can be stored at -20°C for several days to a few months; however, repeated freeze-thaw cycles should be avoided.[5] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[4]

pH Stability

The DBCO group is generally stable in aqueous buffers within a pH range of 6 to 9. However, it is sensitive to acidic conditions (pH < 5), which can lead to the degradation of the DBCO ring.[4]

Temperature Stability

This compound is generally stable at room temperature for short periods, making it suitable for typical bioconjugation reactions. For prolonged storage, maintaining a temperature of -20°C is recommended to minimize degradation.[4]

Stability in Biological Media

The stability of the DBCO moiety in a cellular environment has been investigated. One study on immune phagocytes showed moderate stability, with 36% degradation of the DBCO group observed after 24 hours.[4]

Experimental Protocols

Given the variability between specific applications and buffer components, it is crucial for researchers to be able to determine the precise solubility and stability of their particular this compound conjugate. The following are detailed methodologies for key experiments.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Water-miscible organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Shaker/incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube.

    • Add a defined volume of the aqueous buffer (e.g., 1 mL).

    • Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation:

    • After incubation, centrifuge the tube to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the filtered supernatant and the standard solutions onto the HPLC system.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

Calculation: The determined concentration represents the aqueous solubility of the compound in mg/mL or mM.

Protocol for Assessing Stability using a Stability-Indicating HPLC Method

This protocol describes how to evaluate the stability of this compound under different conditions (e.g., pH, temperature) using an HPLC method that can separate the parent compound from its degradation products.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of choice at various pH values

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance at ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This serves as the baseline measurement.

  • Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature.

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.

  • HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics (e.g., half-life).[4]

Visualizing Experimental and Logical Workflows

Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_quant Quantification A Add excess this compound to tube B Add aqueous buffer A->B C Incubate with shaking (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E G Analyze samples and standards by HPLC E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Caption: Workflow for determining the aqueous solubility of this compound.

Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Time-course Analysis cluster_data Data Processing A Prepare 10 mM stock in DMSO B Dilute to 100 µM in aqueous buffer A->B C Inject T=0 sample onto HPLC B->C D Incubate at desired temperature C->D E Inject samples at various timepoints D->E Collect aliquots F Analyze by HPLC E->F G Integrate parent peak area F->G H Calculate % remaining vs. T=0 G->H I Determine degradation kinetics H->I

Caption: Workflow for assessing the stability of this compound via HPLC.

Logical Relationship of Factors Affecting Stability

G This compound Stability This compound Stability pH pH This compound Stability->pH Temperature Temperature This compound Stability->Temperature Storage Conditions Storage Conditions This compound Stability->Storage Conditions Aqueous Environment Aqueous Environment This compound Stability->Aqueous Environment Degradation Degradation pH->Degradation < 5 Temperature->Degradation Increased rate Storage Conditions->this compound Stability (-20°C, desiccated) Aqueous Environment->Degradation Prolonged exposure

Caption: Factors influencing the stability of this compound.

References

The Versatility of DBCO-PEG1 Linkers: An In-depth Technical Guide to Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, the precise and stable linkage of molecules is paramount. Among the chemical tools enabling such precision, Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry. This technical guide delves into the core applications of DBCO-C-PEG1, a heterobifunctional linker that combines the highly reactive DBCO moiety with a flexible polyethylene glycol (PEG) chain, in the realm of bioconjugation. We will explore its mechanism, applications, and provide detailed experimental protocols to empower researchers in their scientific endeavors.

The Chemistry of DBCO-PEG1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

At the heart of DBCO-PEG1's utility is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the covalent ligation of a DBCO-functionalized molecule to an azide-containing counterpart with high efficiency and specificity, without the need for a cytotoxic copper catalyst.[1][2][3] The driving force for this reaction is the significant ring strain of the dibenzocyclooctyne group, which readily reacts with azides to form a stable triazole linkage.[4][5]

The inclusion of a PEG1 linker enhances the hydrophilicity and biocompatibility of the molecule, which can improve the solubility and stability of the resulting bioconjugate in aqueous environments.[1][3][6][7] This feature is particularly advantageous in biological systems.

SPAAC_Mechanism DBCO DBCO-PEG1-Molecule_A Transition Strained Cycloaddition DBCO->Transition Reacts with Azide Azide-Molecule_B Azide->Transition Product Stable Triazole Linkage (Molecule_A-PEG1-Triazole-Molecule_B) Transition->Product Forms

Core Applications in Bioconjugation

The unique properties of DBCO-PEG1 have led to its widespread adoption in various bioconjugation applications, including antibody-drug conjugates (ADCs), cell labeling and imaging, and the formation of hydrogels for tissue engineering and drug delivery.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[8] DBCO-PEG1 serves as a critical linker in the construction of ADCs, facilitating the attachment of the drug payload to the antibody.[9] The process typically involves modifying the antibody with an azide group and then reacting it with a DBCO-PEG1-drug conjugate. The PEG linker can enhance the stability and solubility of the final ADC.[7][8]

Quantitative Data for DBCO-based Bioconjugation

ParameterValueConditionsReference
Molar Excess of DBCO-NHS ester for Antibody Labeling10- to 30-foldRoom Temperature, 1-2 hours[1][10][11][12]
Antibody Concentration for Labeling1-10 mg/mLAmine-free buffer (e.g., PBS)[2][11]
Molar Excess of Azide-Molecule for Click Reaction2- to 4-foldRoom Temperature (2-4 hours) or 4°C (overnight)[10][11]
Second-order rate constant (k2) for DBCO with azide-peptide0.34 M⁻¹s⁻¹HBS buffer (pH 7.4), 25°C[13]
Cell Labeling and In Vivo Imaging

The bioorthogonal nature of the SPAAC reaction makes DBCO-PEG1 an excellent tool for labeling and imaging live cells without disrupting their normal physiological processes.[14][15] Cells can be metabolically engineered to express azide groups on their surface, which can then be specifically targeted with a DBCO-PEG1-fluorophore conjugate for visualization.[16] This technique is invaluable for tracking cell populations and studying cellular dynamics in vivo.[16]

Key Parameters for DBCO-Based Live Cell Imaging

ParameterTypical Value/RangePurposeReference
DBCO-fluorophore conjugate concentration1-10 µg/mLFor labeling azide-modified cells[12]
Incubation Time for Labeling1-2 hoursAt 37°C[12]
Cell Incorporation Efficiency of DBCO-lipid anchor78-81%For cell surface engineering[17]
Hydrogel Formation

DBCO-PEG1 can be used to form biocompatible hydrogels through crosslinking with azide-functionalized polymers.[18][19] These hydrogels have tunable mechanical properties and can encapsulate cells or therapeutic molecules, making them suitable for applications in tissue engineering, regenerative medicine, and controlled drug release.[18][20] The rapid gelation kinetics of some DBCO-azide systems allow for in-situ hydrogel formation.[18]

Hydrogel Formation and Properties

ParameterValueSystemReference
Gelation Time< 90 secondsPEG-N3 and PEG-DBCO[18]
Gelation Point Reached< 25 secondsPEG-N3 and PEG-DBCO[18]
Elastic Modulus (G')Increases with cross-linker concentrationDBCO-HA and 4-arm PEG azide[20]

Detailed Experimental Protocols

General Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol outlines the steps for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Prep_Ab Prepare Antibody Solution (1-10 mg/mL in amine-free buffer) Mix Mix Antibody and DBCO-NHS (10-20x molar excess) Prep_Ab->Mix Prep_DBCO Prepare DBCO-NHS Ester Solution (10 mM in DMSO) Prep_DBCO->Mix Incubate Incubate (1-2h at RT or 2-4h at 4°C) Mix->Incubate Purify Purify DBCO-labeled Antibody (Desalting column) Incubate->Purify Characterize Characterize (Optional) (Determine Degree of Labeling) Purify->Characterize

Materials:

  • Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2]

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[2]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[10]

  • Reaction: Add the freshly prepared DBCO-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.[12]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[12]

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.[2]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.[12]

Protocol for Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated antibody and an azide-functionalized molecule.

Materials:

  • DBCO-activated antibody

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer. A 2- to 4-fold molar excess of the azide-functionalized molecule is typically used.[10][11]

  • Incubation: Incubate the reaction mixture. Common incubation conditions are 2-4 hours at room temperature or overnight at 4°C.[2][11]

  • Purification: Purify the conjugate to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography or dialysis.

  • Validation: The final conjugate can be validated using techniques like SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unconjugated antibody.[1][10][11]

Protocol for Metabolic Cell Labeling and Imaging

This protocol describes the incorporation of azide groups onto the cell surface through metabolic labeling, followed by imaging with a DBCO-functionalized fluorophore.

Cell_Labeling_Imaging_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_imaging Fluorescence Imaging Seed_Cells Seed Cells Add_Azide_Sugar Add Azide Sugar to Culture Medium Seed_Cells->Add_Azide_Sugar Incubate_Cells Incubate for 24-48 hours Add_Azide_Sugar->Incubate_Cells Wash_Cells Wash Azide-labeled Cells Incubate_Cells->Wash_Cells Add_DBCO_Fluorophore Add DBCO-Fluorophore Conjugate Wash_Cells->Add_DBCO_Fluorophore Incubate_Labeling Incubate for 1-2 hours Add_DBCO_Fluorophore->Incubate_Labeling Wash_Unbound Wash to Remove Unbound Fluorophore Incubate_Labeling->Wash_Unbound Image_Cells Image on Fluorescence Microscope Wash_Unbound->Image_Cells

Materials:

  • Live cells

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • Cell culture medium

  • DBCO-functionalized fluorophore

  • Live cell imaging buffer

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel and allow them to adhere.

    • Add the azide-modified sugar to the cell culture medium.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[12]

  • Cell Preparation for Imaging:

    • Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.[12]

  • Labeling:

    • Dilute the DBCO-functionalized fluorophore in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[12]

    • Add the fluorophore solution to the cells and incubate for 1-2 hours at 37°C.[12]

  • Washing:

    • Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound fluorophore.[12]

  • Imaging:

    • Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope.[12]

Conclusion

DBCO-PEG1 has proven to be a robust and versatile tool in the field of bioconjugation. Its participation in the bioorthogonal SPAAC reaction enables the efficient and specific conjugation of a wide range of biomolecules under mild, biocompatible conditions. From the development of targeted cancer therapies to the intricate labeling of live cells and the fabrication of advanced biomaterials, the applications of DBCO-PEG1 are extensive and continue to expand. The protocols and data presented in this guide provide a solid foundation for researchers to harness the power of this remarkable linker in their own investigations, driving forward innovation in life sciences and medicine.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly become an indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This technical guide provides an in-depth overview of the core principles of SPAAC, quantitative kinetic data for common reagents, detailed experimental protocols for key applications, and visual representations of its mechanism and workflows to empower researchers in leveraging this powerful technology.

At its core, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between a cyclooctyne and an azide. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH. This catalyst-free nature is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications involving living cells and whole organisms. The reaction results in the formation of a stable triazole linkage, providing a robust connection between the two molecular partners.[]

Core Principles and Mechanism

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne, which can be in excess of 18 kcal/mol.[2] This strain is released upon the [3+2] cycloaddition with an azide, leading to a thermodynamically favorable reaction. The mechanism is a concerted, pericyclic reaction where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile.[3] This process forms a stable triazole product. The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native functional groups found in biological systems.

Several factors influence the kinetics of the SPAAC reaction. The structure of the cyclooctyne is paramount; increased ring strain and the presence of electron-withdrawing groups can significantly accelerate the reaction rate.[4] The electronic properties of the azide also play a role, with electron-rich azides generally reacting faster.[5] Furthermore, the reaction solvent can impact the kinetics, with aqueous solutions often providing faster rates than organic solvents, which is advantageous for biological applications.[3]

Below is a diagram illustrating the general mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS Concerted [3+2] Cycloaddition Cyclooctyne->TS High Ring Strain (Driving Force) Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole Formation of Covalent Bond

SPAAC Reaction Mechanism

Data Presentation: Quantitative Comparison of Reaction Rates

The choice of cyclooctyne is a critical consideration in designing a SPAAC experiment, as it directly influences the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard model azide. This data provides a basis for selecting the most appropriate reagent for a given application, where factors such as reaction speed, stability, and steric bulk must be considered.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
DibenzocyclooctyneDBCO/DIBAC~0.1 - 2.0[6][7][8]
Bicyclo[6.1.0]nonyneBCN~0.012 - 0.024[9]
DibenzocyclooctynolDIBO~0.3 - 0.7[6]
BiarylazacyclooctynoneBARAC~0.2 - 0.5[8][10]
Difluorinated CyclooctyneDIFO~0.08[4]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structure of the azide reactant.[5]

Experimental Protocols

This section provides detailed methodologies for key applications of SPAAC.

Protocol 1: General Procedure for Protein Labeling

This protocol outlines the steps for labeling a protein containing an azide group with a cyclooctyne-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized probe (e.g., DBCO-dye) dissolved in a compatible solvent (e.g., DMSO)

  • Desalting column for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the cyclooctyne-probe in DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the cyclooctyne-probe stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the probe relative to the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal reaction time should be determined empirically.

  • Purification:

    • Remove the excess, unreacted cyclooctyne-probe by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Analyze the labeled protein using SDS-PAGE to confirm conjugation. The labeled protein should exhibit a higher molecular weight and/or fluorescence if a fluorescent dye was used.

    • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye.

Protocol 2: Antibody-Drug Conjugation (ADC) via SPAAC

This protocol describes the conjugation of a drug molecule functionalized with a cyclooctyne to an antibody containing an azide group.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized drug (e.g., DBCO-drug) dissolved in DMSO

  • PD-10 desalting column for purification

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in the reaction buffer.

  • Conjugation Reaction:

    • Add the DBCO-drug solution to the antibody solution to achieve a 5- to 10-fold molar excess of the drug.

    • Incubate the reaction at room temperature overnight with gentle agitation.[11]

  • Purification:

    • Purify the resulting ADC using a PD-10 desalting column to remove unreacted drug.

  • Characterization:

    • Characterize the ADC by ESI-MS to determine the drug-to-antibody ratio (DAR).[11]

    • Analyze the purity and integrity of the ADC using SDS-PAGE.

Protocol 3: Functionalization of Nanoparticles

This protocol details the surface modification of azide-functionalized nanoparticles with a cyclooctyne-containing molecule.

Materials:

  • Azide-modified nanoparticles suspended in a suitable buffer

  • Cyclooctyne-functionalized molecule (e.g., DBCO-amine)

  • Centrifugation equipment for purification

Procedure:

  • Nanoparticle Suspension:

    • Disperse the azide-modified nanoparticles in the desired reaction buffer (e.g., PBS).

  • Conjugation Reaction:

    • Add the DBCO-functionalized molecule to the nanoparticle suspension. A molar excess of the DBCO-molecule is typically used.

    • Incubate the mixture for 1-4 hours at room temperature with continuous mixing.[12]

  • Purification:

    • Separate the functionalized nanoparticles from unreacted reagents by repeated centrifugation and resuspension in fresh buffer.

  • Characterization:

    • Confirm the successful functionalization using techniques such as FTIR, XPS, or by quantifying a reporter group on the attached molecule (e.g., fluorescence).

Protocol 4: Hydrogel Formation

This protocol describes the formation of a hydrogel by crosslinking azide- and cyclooctyne-functionalized polymers.

Materials:

  • Azide-functionalized polymer (e.g., azide-PEG)

  • Cyclooctyne-functionalized polymer (e.g., DBCO-HA)

  • Physiological buffer (e.g., PBS, pH 7.4)

Procedure:

  • Precursor Solutions:

    • Prepare separate solutions of the azide- and cyclooctyne-functionalized polymers in the physiological buffer at the desired concentrations.

  • Hydrogel Formation:

    • Mix the two polymer solutions in a 1:1 stoichiometric ratio of azide to cyclooctyne groups.

    • Gently vortex or pipette to ensure thorough mixing. Gelation should occur within minutes to an hour, depending on the polymer concentrations and the reactivity of the cyclooctyne.[13][14]

  • Characterization:

    • Monitor the gelation process by visual inspection or rheometry.

    • Assess the properties of the formed hydrogel, such as swelling ratio and mechanical strength.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for cell surface labeling using SPAAC and the logical relationship between cyclooctyne structure and reactivity.

Cell_Labeling_Workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_spaac Step 2: SPAAC Reaction cluster_analysis Step 3: Analysis start Incubate cells with an azide-modified sugar precursor (e.g., Ac₄ManNAz) incorporation Cellular machinery incorporates the azide sugar into cell surface glycans start->incorporation add_probe Add a cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) to the cell culture medium incorporation->add_probe reaction SPAAC occurs between the azide on the cell surface and the cyclooctyne probe add_probe->reaction wash Wash cells to remove unreacted probe reaction->wash imaging Visualize labeled cells using fluorescence microscopy or flow cytometry wash->imaging

Experimental workflow for cell surface labeling via SPAAC.

Cyclooctyne_Reactivity cluster_factors Structural Factors of Cyclooctyne cluster_outcome Reaction Outcome ring_strain Increased Ring Strain reactivity Increased SPAAC Reaction Rate (k₂) ring_strain->reactivity electron_withdrawing Electron-Withdrawing Groups (e.g., Fluorination) electron_withdrawing->reactivity steric_hindrance Reduced Steric Hindrance steric_hindrance->reactivity

Logical relationship of cyclooctyne structure to reactivity.

References

Methodological & Application

Application Notes and Protocols: DBCO-C-PEG1 for Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the overall biocompatibility of medical devices, drug delivery systems, and tissue engineering scaffolds. Surface modification is a key strategy to tailor these properties, and "click chemistry" has emerged as a powerful tool for this purpose. Specifically, the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, offers a highly efficient and bioorthogonal method for conjugating molecules to biomaterial surfaces under mild, aqueous conditions.

This document provides detailed application notes and protocols for the use of DBCO-C-PEG1, a short-chain dibenzocyclooctyne-polyethylene glycol linker, for the surface modification of various biomaterials. This compound contains a reactive DBCO group that readily undergoes SPAAC with azide-functionalized surfaces, and a hydrophilic PEG1 spacer that enhances water solubility and can reduce non-specific protein adsorption.[1][2] The applications of this technology are vast, ranging from the development of targeted drug delivery systems to the creation of advanced tissue engineering scaffolds.[3][4][5]

Principle of DBCO-Mediated Surface Modification

The core of the technology lies in the highly efficient and specific reaction between a dibenzocyclooctyne (DBCO) group and an azide (-N3) group. This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), proceeds rapidly at room temperature without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules and for in vivo applications.[1][6] The hydrophilic single ethylene glycol (PEG1) unit in this compound improves its solubility in aqueous buffers commonly used in biological experiments.

The general workflow for surface modification involves two main steps:

  • Introduction of Azide Groups onto the Biomaterial Surface: The biomaterial of interest is first functionalized with azide groups. This can be achieved through various chemical strategies depending on the nature of the biomaterial.

  • "Click" Reaction with this compound: The azide-modified biomaterial is then reacted with this compound, leading to the formation of a stable triazole linkage and the covalent attachment of the this compound molecule to the surface.

This modular approach allows for the subsequent conjugation of a wide array of molecules to the DBCO moiety, or the this compound itself can be used to alter the surface properties of the biomaterial.

Data Presentation: Quantitative Analysis of Surface Modification

The success of surface modification can be quantified using various analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of DBCO-PEG modified biomaterial surfaces.

ParameterMethodTypical Value/RangeReference
Surface Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Increased N 1s signal after modification[7]
Surface Roughness (Ra) Atomic Force Microscopy (AFM)2-5 nm[7]
Water Contact Angle Goniometry30-50° (indicating increased hydrophilicity)[7]
PEG Surface Density 1H NMRVaries with initial concentration (e.g., 0.1-1 PEG/nm²)[8]
Reaction Efficiency Flow Cytometry (for cells)78-81% of cells labeled[8]
BiomarkerMethodResultReference
Protein Adsorption (Fibrinogen) X-ray Photoelectron Spectroscopy (XPS)Reduced nitrogen signal compared to unmodified surface[9]
Protein Adsorption (Albumin) X-ray Photoelectron Spectroscopy (XPS)Reduced nitrogen signal compared to unmodified surface[9]
Protein Adsorption (Myoglobin) X-ray Photoelectron Spectroscopy (XPS)Reduced nitrogen signal compared to unmodified surface[9]
Cell Viability MTT Assay>95% viability after modification[10]

Experimental Protocols

Protocol 1: Surface Modification of a PLGA Scaffold for Tissue Engineering

This protocol describes the process of modifying a poly(lactic-co-glycolic acid) (PLGA) scaffold to enhance its biocompatibility.

Materials:

  • Porous PLGA scaffold

  • 1,6-Hexanediamine

  • Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Characterization equipment: XPS, AFM, contact angle goniometer

Procedure:

  • Amination of PLGA Scaffold: a. Immerse the PLGA scaffold in a 10% (w/v) solution of 1,6-hexanediamine in isopropanol. b. Incubate for 2 hours at room temperature with gentle agitation. c. Wash the scaffold thoroughly with deionized water and dry under vacuum.

  • Azidation of Aminated Scaffold: a. Dissolve NHS-Azide in anhydrous DMSO to a concentration of 10 mg/mL. b. Immerse the aminated PLGA scaffold in the NHS-Azide solution. c. React for 4 hours at room temperature. d. Wash the scaffold extensively with DMSO and then PBS to remove unreacted reagents.

  • This compound Conjugation: a. Dissolve this compound in PBS to a concentration of 1 mg/mL. b. Immerse the azide-functionalized PLGA scaffold in the this compound solution. c. Incubate overnight at room temperature with gentle shaking. d. Wash the scaffold thoroughly with PBS to remove excess this compound. e. Dry the modified scaffold under vacuum.

  • Characterization: a. Analyze the surface elemental composition using XPS to confirm the presence of nitrogen from the triazole ring. b. Measure the water contact angle to assess the change in surface hydrophilicity. c. Image the surface topography and roughness using AFM.

Protocol 2: Functionalization of Gold Nanoparticles for Targeted Drug Delivery

This protocol details the surface modification of gold nanoparticles (AuNPs) for subsequent conjugation of targeting ligands.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Azido-PEG-Thiol

  • This compound-NHS ester

  • Amine-containing targeting ligand (e.g., antibody, peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Centrifugation and UV-Vis spectroscopy equipment

Procedure:

  • Azide Functionalization of AuNPs: a. To a solution of AuNPs in water, add a solution of Azido-PEG-Thiol in water (molar ratio of Azido-PEG-Thiol to AuNPs typically 1000:1). b. Stir the mixture for 24 hours at room temperature. c. Purify the azide-functionalized AuNPs by centrifugation and resuspension in PBS. Repeat this washing step three times.

  • Preparation of DBCO-Functionalized Targeting Ligand: a. Dissolve the amine-containing targeting ligand in PBS. b. Dissolve this compound-NHS ester in DMSO. c. Add the this compound-NHS ester solution to the ligand solution at a 10-fold molar excess. d. React for 2 hours at room temperature. e. Purify the DBCO-functionalized ligand using a desalting column.

  • Click Reaction on AuNP Surface: a. Add the purified DBCO-functionalized targeting ligand to the azide-functionalized AuNPs. b. Incubate for 4-12 hours at room temperature with gentle mixing. c. Purify the final conjugated AuNPs by centrifugation to remove unreacted ligand. d. Resuspend the functionalized AuNPs in PBS.

  • Characterization: a. Monitor the surface plasmon resonance peak of the AuNPs using UV-Vis spectroscopy to confirm conjugation. b. Characterize the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Azide Functionalization cluster_step2 Step 2: this compound Conjugation cluster_step3 Step 3: Characterization biomaterial Biomaterial azide_biomaterial Azide-Modified Biomaterial biomaterial->azide_biomaterial Chemical Reaction azide_reagent Azide Reagent azide_reagent->azide_biomaterial modified_biomaterial Surface-Modified Biomaterial azide_biomaterial->modified_biomaterial SPAAC Reaction dbco_peg1 This compound dbco_peg1->modified_biomaterial characterization XPS, AFM, Contact Angle modified_biomaterial->characterization signaling_pathway modified_surface This compound Modified Surface protein_adsorption Reduced Protein Adsorption modified_surface->protein_adsorption integrin Integrin Receptors modified_surface->integrin Modulates Interaction fak Focal Adhesion Kinase (FAK) integrin->fak Activation downstream Downstream Signaling (e.g., RhoGTPases) fak->downstream cell_response Altered Cell Response (Adhesion, Proliferation, Differentiation) downstream->cell_response

References

Revolutionizing Antibody-Drug Conjugates: The Role of DBCO-C-PEG1 in Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker technology connecting these two components is critical to the safety and efficacy of the ADC. This application note details the use of DBCO-C-PEG1, a short, hydrophilic linker, in the synthesis of ADCs. This compound utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," for bioorthogonal conjugation. This technology offers a robust and efficient method for developing next-generation ADCs with improved therapeutic windows. This document provides detailed protocols for antibody modification, payload conjugation, and ADC characterization, along with quantitative data and visualizations to guide researchers in the field.

Introduction

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the properties of the linker used to attach the cytotoxic payload to the antibody. The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload delivery within the target cancer cell. The this compound linker is a heterobifunctional molecule featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a single polyethylene glycol (PEG) unit to enhance hydrophilicity.

The DBCO group participates in a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule.[1] This "click chemistry" approach avoids the need for a cytotoxic copper catalyst, which can damage the antibody.[] The short PEG1 spacer offers several advantages, including improved solubility of hydrophobic payloads, reduced aggregation, and potentially enhanced stability of the final ADC construct.[3] Studies have suggested that shorter PEG linkers can sometimes lead to improved conjugate stability and reduced premature payload release compared to longer PEG chains.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of ADCs. Detailed experimental protocols, quantitative data analysis, and visual workflows are presented to facilitate the successful design and construction of novel ADCs.

Data Presentation

The following tables summarize key quantitative parameters relevant to the synthesis and characterization of ADCs using a this compound linker. The data is compiled from various studies and represents typical values for ADCs constructed with short-chain PEG linkers.

Table 1: Antibody Modification with this compound-NHS Ester

ParameterRecommended RangeTypical ResultAnalytical Method
Molar Excess of this compound-NHS Ester 5 - 20 fold10-foldUV-Vis Spectroscopy
Reaction Time 1 - 4 hours (Room Temp) or Overnight (4°C)2 hours (Room Temp)UV-Vis Spectroscopy
Degree of Labeling (DOL) 2 - 4~3.5UV-Vis Spectroscopy
Antibody Recovery > 90%> 95%BCA Assay

Table 2: Payload Conjugation via SPAAC

ParameterRecommended RangeTypical ResultAnalytical Method
Molar Excess of Azide-Payload 1.5 - 5 fold3-foldHIC-HPLC, RP-HPLC
Reaction Time 4 - 12 hours (Room Temp) or Overnight (4°C)Overnight (4°C)HIC-HPLC, RP-HPLC
Average Drug-to-Antibody Ratio (DAR) 2 - 4~3.8HIC-HPLC, LC-MS
Conjugation Efficiency > 90%> 95%HIC-HPLC
Monomer Purity > 95%> 98%Size-Exclusion Chromatography (SEC)

Table 3: In Vitro Cytotoxicity of a Representative ADC (Trastuzumab-DBCO-C-PEG1-MMAE)

Cell LineTarget AntigenIC50 (ng/mL)
SK-BR-3 HER2-positive15 - 50
NCI-N87 HER2-positive13 - 43
MDA-MB-468 HER2-negative> 10,000
MCF7 HER2-low> 10,000

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here are representative values for an ADC targeting HER2 with an MMAE payload.[4][5]

Experimental Protocols

Protocol 1: Antibody Modification with this compound-NHS Ester

This protocol describes the covalent attachment of the this compound linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO linker and quenching reagent using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

  • Characterization: Determine the concentration of the DBCO-modified antibody using a BCA protein assay. Calculate the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified cytotoxic payload to the DBCO-functionalized antibody.

Materials:

  • DBCO-modified Antibody (from Protocol 1)

  • Azide-modified Payload (e.g., Azide-PEG-MMAE)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-modified payload to the purified DBCO-antibody solution in PBS, pH 7.4.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing. The reaction can also be performed for 4-12 hours at room temperature.

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include HIC-HPLC, RP-HPLC, and SEC.

Protocol 3: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, containing 25% (v/v) Isopropanol

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (SPAAC) Antibody Monoclonal Antibody Conjugation1 Incubate (1-2h, RT) Antibody->Conjugation1 DBCO_Linker This compound-NHS Ester DBCO_Linker->Conjugation1 Lysine Amine Reaction (10-20x excess) Quench Quench Conjugation1->Quench Quench (Tris Buffer) Purification1 Purification1 Quench->Purification1 Purify (Desalting Column) DBCO_Antibody DBCO_Antibody Purification1->DBCO_Antibody DBCO-Antibody Azide_Payload Azide-Payload Conjugation2 Incubate (Overnight, 4°C) Azide_Payload->Conjugation2 SPAAC Reaction (1.5-5x excess) Purification2 Purification2 Conjugation2->Purification2 Purify (SEC/HIC) DBCO_Antibody_Input DBCO-Antibody DBCO_Antibody_Input->Conjugation2 Final_ADC Final_ADC Purification2->Final_ADC Final ADC

Caption: Workflow for ADC synthesis using a this compound linker.

General Mechanism of Action for an MMAE-based ADC

ADC_MOA cluster_cell Target Cancer Cell ADC ADC (Antibody-DBCO-PEG1-MMAE) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking MMAE_Release Cleavage & Payload Release Lysosome->MMAE_Release 4. Linker Cleavage Free_MMAE Free MMAE MMAE_Release->Free_MMAE Tubulin Tubulin Dimers Free_MMAE->Tubulin 5. Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest 6. Microtubule Disruption Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis 7. Induction of Apoptosis

Caption: General mechanism of action of an MMAE-based ADC.[6][]

Signaling Pathway for Maytansinoid (DM1)-based ADCs

Maytansinoid_MOA cluster_cell Target Cancer Cell ADC_DM1 ADC (Antibody-DBCO-PEG1-DM1) Internalization_DM1 Internalization & Lysosomal Trafficking ADC_DM1->Internalization_DM1 1. Binding & Internalization Free_DM1 Free DM1 (Mertansine) Internalization_DM1->Free_DM1 2. Payload Release Tubulin_DM1 Tubulin Free_DM1->Tubulin_DM1 3. Binds to Tubulin (Vinca Domain) Microtubule_Assembly Microtubule Assembly Tubulin_DM1->Microtubule_Assembly Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest 4. Disruption Apoptosis_DM1 Apoptosis Mitotic_Arrest->Apoptosis_DM1 5. Cell Death

Caption: Mechanism of action for maytansinoid (DM1)-based ADCs.[8][9][][11]

Conclusion

The this compound linker provides a valuable tool for the synthesis of advanced antibody-drug conjugates. Its utilization of copper-free click chemistry ensures a bioorthogonal and efficient conjugation process, while the short PEG spacer can enhance the physicochemical properties of the resulting ADC. The protocols and data presented in this application note offer a framework for the development of homogenous and stable ADCs. By carefully optimizing conjugation parameters and characterizing the final product, researchers can leverage the benefits of the this compound linker to create next-generation targeted therapies with improved efficacy and safety profiles.

References

Application Notes and Protocols for Labeling Proteins with DBCO-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with DBCO-PEG1-NHS Ester, a crucial technique for preparing proteins for copper-free click chemistry applications. This method is widely used in bioconjugation for the development of antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools.

Introduction

Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the specific conjugation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1] The DBCO-PEG1-NHS ester is an amine-reactive compound that readily attaches the DBCO moiety to proteins. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine residues and the N-terminus of a protein, to form a stable amide bond.[2][3][4][5] The short polyethylene glycol (PEG1) spacer enhances solubility and reduces potential aggregation.[1] This protocol outlines the materials, procedures, and characterization methods for efficient and reproducible protein labeling.

Reaction Mechanism

The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of the DBCO-PEG1 reagent, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (e.g., Lysine) R-NH₂ Labeled_Protein DBCO-Labeled Protein R-NH-CO-PEG1-DBCO Protein->Labeled_Protein Reaction (pH 7.2-8.5) DBCO_NHS DBCO-PEG1-NHS Ester DBCO_NHS->Labeled_Protein NHS N-hydroxysuccinimide (NHS) DBCO_NHS->NHS

Caption: Chemical reaction scheme for labeling a protein with DBCO-PEG1-NHS Ester.

Experimental Protocols

This section details the step-by-step procedure for labeling a protein with DBCO-PEG1-NHS Ester, from reagent preparation to purification of the final conjugate.

Materials and Reagents
  • Protein: 1-5 mg/mL solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).[6] Avoid buffers containing primary amines like Tris or glycine.[7]

  • DBCO-PEG1-NHS Ester: Stored at -20°C, protected from moisture.[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the DBCO-PEG1-NHS ester.[2][6]

  • Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-8.0), 0.1 M sodium bicarbonate (pH 8.3-8.5), or HEPES buffer.[2][6][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine to stop the reaction.[6]

  • Purification System: Desalting spin columns, size-exclusion chromatography (SEC), dialysis cassettes, or High-Performance Liquid Chromatography (HPLC) system.[6][8]

Step-by-Step Labeling Procedure

The following workflow outlines the key stages of the protein labeling process.

G A 1. Prepare Protein Solution (1-5 mg/mL in amine-free buffer) C 3. Conjugation Reaction (Add molar excess of DBCO reagent to protein) A->C B 2. Prepare DBCO-PEG1-NHS Ester (10 mM stock in anhydrous DMSO/DMF) B->C D 4. Incubation (30-60 min at RT or 2 hours on ice) C->D E 5. Quench Reaction (Add Tris or Glycine buffer) D->E F 6. Purify Labeled Protein (Desalting column, SEC, or HPLC) E->F G 7. Characterize Conjugate (UV-Vis, SDS-PAGE, Mass Spec) F->G

Caption: Experimental workflow for protein labeling with DBCO-PEG1-NHS Ester.

Detailed Steps:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS at a pH between 7.2 and 8.5.[2][6] If the buffer contains primary amines, exchange it with a suitable reaction buffer using dialysis or a desalting column.

  • Prepare the DBCO-PEG1-NHS Ester Solution:

    • Allow the vial of DBCO-PEG1-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF.[6]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the DBCO-PEG1-NHS ester stock solution to achieve the desired molar excess. A 10- to 40-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each protein.[9][10]

    • Add the calculated volume of the DBCO-PEG1-NHS ester solution to the protein solution while gently vortexing.

  • Incubate the Reaction Mixture:

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][8] Longer incubation times (up to 4 hours) at room temperature or overnight at 4°C are also reported.[4][11]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[6]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[6]

  • Purify the DBCO-Labeled Protein:

    • Remove the excess, unreacted DBCO reagent and byproducts using a desalting spin column, size-exclusion chromatography, or dialysis.[6][8] For higher purity, HPLC can be employed.[6]

Storage of the Labeled Protein

Store the purified DBCO-labeled protein at 2-8°C, protected from light, for immediate use.[9] For long-term storage, it is recommended to store at -20°C to -80°C, potentially in smaller aliquots to avoid repeated freeze-thaw cycles.[5]

Characterization of the Conjugate

After purification, it is crucial to characterize the DBCO-labeled protein to determine the efficiency of the labeling reaction.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of DBCO molecules conjugated to each protein molecule, can be calculated using UV-Vis spectrophotometry.[6]

  • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and 309 nm (A309).[6] The DBCO group has a characteristic absorbance maximum around 309 nm.[12]

  • Calculate the protein concentration and the DOL using the following equations:

    • Protein Concentration (M) = [A280 - (A309 x CF)] / ε_protein

    • DOL = (A309 x ε_protein) / [12,000 x (A280 - (A309 x CF))]

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[6]

    • 12,000 M⁻¹cm⁻¹ is the approximate molar extinction coefficient of the DBCO group at 309 nm.[6][9]

    • CF is the correction factor for the DBCO group's absorbance at 280 nm (typically around 0.90 to 1.089).[6][13]

Qualitative Analysis
  • SDS-PAGE: A slight shift in the molecular weight of the protein corresponding to the attached DBCO groups may be observed.[6]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and revealing the distribution of different labeled species.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters and expected outcomes for the protein labeling protocol.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueReference(s)
Protein Concentration1-10 mg/mL[2]
Reaction BufferAmine-free (e.g., PBS, Bicarbonate)[4][6]
Reaction pH7.2 - 8.5[2][6]
Molar Excess of DBCO-NHS Ester10-40 fold[9][10]
Incubation Time30-60 min at RT; 2 hours on ice[6][8]
Incubation Temperature4°C to 37°C[3]

Table 2: Quality Control and Expected Outcomes

ParameterTargetMethod of AnalysisReference(s)
Protein Recovery> 80%UV-Vis (A280)[6]
Purity> 95% (main peak area)HPLC[6]
Degree of Labeling (DOL)1 - 5 (application dependent)UV-Vis Spectrophotometry[6]
Mass ConfirmationExpected Mass ± 1 DaESI-MS[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Hydrolyzed DBCO-NHS ester- Incorrect buffer (contains amines)- Insufficient molar excess of reagent- Use fresh, anhydrous DMSO/DMF for stock solution- Ensure reaction buffer is amine-free- Optimize and increase the molar excess of the DBCO reagent
Protein Aggregation/Precipitation - High concentration of organic solvent- Hydrophobicity of the DBCO moiety- Keep the final concentration of DMSO/DMF below 10-15%- Consider using a DBCO reagent with a longer, more hydrophilic PEG spacer
Low Protein Recovery - Inefficient purification method- Optimize the desalting or chromatography procedure- Ensure compatibility of the protein with the chosen purification resin

Conclusion

The protocol described provides a robust and reproducible method for labeling proteins with DBCO-PEG1-NHS ester. Careful attention to buffer conditions, reagent handling, and purification is essential for achieving high-quality conjugates with the desired degree of labeling. The resulting DBCO-functionalized proteins are ready for a wide range of downstream applications utilizing copper-free click chemistry.

References

Application Note and Protocols for the Purification of DBCO-C-PEG1 Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of proteins with dibenzocyclooctyne (DBCO) reagents is a fundamental technique in modern bioconjugation, enabling copper-free click chemistry reactions for applications such as the creation of antibody-drug conjugates (ADCs), diagnostic imaging agents, and targeted therapeutics. The strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-functionalized protein and an azide-containing molecule is highly specific and bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes[1][2][3]. The inclusion of a short Polyethylene Glycol (PEG) spacer, such as PEG1, can help mitigate potential issues arising from the hydrophobicity of the DBCO moiety.

A critical step following the conjugation reaction is the purification of the DBCO-protein conjugate. Effective purification is essential to remove unreacted DBCO reagents, quenching agents, and to separate the desired conjugate from unconjugated protein. The presence of these impurities can interfere with downstream applications and complicate analytical characterization. This document provides detailed protocols for the purification of DBCO-C-PEG1 conjugated proteins using common chromatography techniques and offers guidance for troubleshooting potential issues.

Overall Experimental Workflow

The general process involves three main stages: conjugation of the protein with a DBCO-PEG-NHS ester, purification of the conjugate, and characterization of the final product. The purification stage itself can be a multi-step process involving an initial removal of small molecules followed by high-resolution separation of conjugated and unconjugated protein species.

G cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification cluster_char Characterization & Storage Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Protein + DBCO Reagent) Protein_Prep->Conjugation DBCO_Reagent Prepare DBCO-PEG1-NHS Ester in DMSO DBCO_Reagent->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Initial_Cleanup Initial Cleanup (Remove excess reagent) Size-Exclusion / Desalting Column Quenching->Initial_Cleanup High_Res_Purification High-Resolution Purification (Separate conjugated species) HPLC (IEX, HIC) or TFF Initial_Cleanup->High_Res_Purification Characterization Characterization (UV-Vis for DOL, SDS-PAGE) High_Res_Purification->Characterization Final_Product Purified DBCO-Protein (Store at -20°C or 4°C) Characterization->Final_Product

Figure 1: General workflow for DBCO-protein conjugation and purification[1].

Experimental Protocols

Protocol 1: Protein Conjugation with this compound-NHS Ester

This protocol outlines a general method for labeling a protein with a DBCO-NHS ester. The optimal molar excess of the DBCO reagent should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL) while minimizing aggregation[1][4].

Materials:

  • Protein (e.g., antibody) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound-NHS Ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO)[5].

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)[3][6].

Procedure:

  • Reagent Preparation: Prepare the protein solution in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester and must be avoided. Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO.[1][2]

  • Conjugation Reaction: Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold). The final concentration of DMSO in the reaction mixture should ideally be below 20%.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1] For some systems, incubation can be extended to overnight at 4°C.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture). Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[1][7]

  • Removal of Excess Reagent: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer’s protocol. This step provides a crude DBCO-conjugated protein solution ready for further purification. Protein recovery from this step is typically greater than 85%.[1][3]

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing small molecules (like unreacted DBCO reagent) and for separating protein monomers from aggregates. High-resolution SEC can also separate proteins with different numbers of attached PEG chains.[8][9]

Materials:

  • SEC column (e.g., Tosoh TSKgel G4000SWXL or similar)[8].

  • HPLC or FPLC system.

  • Mobile Phase: A buffer compatible with the protein, such as 150 mM Phosphate Buffer, pH 7.0. For some conjugates, additives like 300 mM Arginine may be used to improve resolution.[8]

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase at a consistent flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[8]

  • Sample Loading: Load the crude DBCO-conjugated protein solution onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample isocratically with the mobile phase. The DBCO-conjugated protein will typically elute earlier than the unconjugated protein due to an increased hydrodynamic radius from the PEG-DBCO moiety.[9] Aggregates will elute first in the void volume, while smaller unreacted reagents will elute last.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and ~309 nm (for the DBCO group).[1]

  • Analysis: Pool the fractions containing the purified conjugate and analyze for purity by SDS-PAGE or analytical SEC.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for buffer exchange (diafiltration) and concentration, making it ideal for removing small molecule impurities from large volumes of protein solutions, such as in ADC manufacturing.[10][11][12]

Materials:

  • TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for an IgG).

  • Diafiltration Buffer (final formulation buffer, e.g., PBS pH 7.4).

Procedure:

  • System Setup: Install the TFF membrane cassette and flush the system with purification-grade water followed by the diafiltration buffer to remove any storage solutions and preservatives.

  • Concentration (Optional): If the initial volume is large, concentrate the crude conjugate solution to a target concentration, typically 25 to 30 g/L for ADCs.[10]

  • Diafiltration: Perform diafiltration in constant-volume mode by adding diafiltration buffer to the retentate at the same rate as the permeate is being removed.[10] This efficiently exchanges the buffer and removes low molecular weight impurities like unreacted DBCO reagent, solvent (e.g., DMSO), and quenching agent.[10][13] A typical process involves exchanging 5-10 diavolumes of buffer.

  • Final Concentration: After buffer exchange, concentrate the purified conjugate to the desired final concentration. It may be necessary to over-concentrate slightly to account for dilution during product recovery from the system.[10]

  • Product Recovery: Recover the purified and concentrated DBCO-protein conjugate from the TFF system.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

HPLC offers high-resolution separation and can be used to isolate the DBCO-conjugated protein from its unconjugated form based on changes in charge or hydrophobicity.[1]

A. Ion-Exchange Chromatography (IEX)

  • Principle: Separates based on net surface charge. The conjugation of DBCO to lysine residues neutralizes their positive charge, making the conjugate less positively charged (or more negatively charged) than the native protein. This allows for separation on a cation-exchange column.[1][9]

  • Typical Method: Use a salt gradient (e.g., 0-1.0 M NaCl) on a cation-exchange column. The conjugated protein will elute at a lower salt concentration than the unconjugated protein.

B. Hydrophobic Interaction Chromatography (HIC)

  • Principle: Separates based on surface hydrophobicity. The DBCO moiety is hydrophobic, increasing the protein's affinity for the HIC stationary phase.[1]

  • Typical Method: Bind the protein mixture to the column in a high salt buffer (e.g., 2 M Ammonium Sulfate) and elute with a decreasing salt gradient. The more hydrophobic DBCO-conjugated protein will be retained more strongly and elute later than the unconjugated protein.[1]

Quantitative Data Summary

The efficiency of purification can be assessed by recovery and purity. The following table summarizes typical performance metrics for common purification techniques.

Purification MethodPrimary PurposeTypical Protein RecoveryTypical Purity AchievedKey Considerations
Desalting/SEC Removal of small molecules (reagent, quencher)>85%[3]Moderate (removes small molecules, not unconjugated protein)Fast and efficient for initial cleanup.[6]
Tangential Flow Filtration Buffer exchange and small molecule removal>90%High (excellent for removing solvents and salts)[10][13]Highly scalable for manufacturing processes.[11]
Ion-Exchange (IEX) HPLC Separation of species with different charges70-90%High (can resolve different DOL species)[9]Depends on the protein's pI and surface charge distribution.
Hydrophobic Interaction (HIC) HPLC Separation of species with different hydrophobicities70-90%High (effective due to DBCO's hydrophobicity)Non-denaturing conditions preserve protein structure.

Characterization of Purified Conjugate

Determination of Degree of Labeling (DOL)

The DOL, representing the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[1][3][14]

Procedure:

  • Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[3]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the DBCO group's contribution to the absorbance at 280 nm.[7][15]

    • A correction factor (CF) for DBCO at 280 nm is required (typically ~1.089).[7][15]

    • Corrected A280 = A280, measured - (A309 × CF)

    • Protein Conc. (M) = Corrected A280 / εprotein, 280

  • Calculate the DOL.

    • DBCO Conc. (M) = A309 / εDBCO, 309 (εDBCO is ~12,000 M-1cm-1)[15]

    • DOL = [DBCO] / [Protein]

Troubleshooting and Application

Troubleshooting Common Purification Issues

Purification of DBCO-conjugated proteins can sometimes lead to challenges such as low recovery or the presence of aggregates.

G Problem Problem Observed Low_Recovery Low Recovery of Conjugated Protein Problem->Low_Recovery Aggregation Protein Aggregation Observed Problem->Aggregation Cause_Binding Cause: Non-specific binding to column/membrane Low_Recovery->Cause_Binding Cause_Precipitation Cause: Precipitation due to high concentration or hydrophobicity Low_Recovery->Cause_Precipitation Cause_Hydrophobicity Cause: Increased hydrophobicity from DBCO moiety Aggregation->Cause_Hydrophobicity Cause_Buffer Cause: Suboptimal buffer (pH, ionic strength) Aggregation->Cause_Buffer Solution_Gentle_Handling Solution: Ensure gentle handling, avoid vigorous mixing and multiple freeze-thaw cycles Aggregation->Solution_Gentle_Handling Solution_Optimize_Buffer Solution: Optimize buffer (add arginine, change pH) Cause_Binding->Solution_Optimize_Buffer Solution_Reduce_Conc Solution: Reduce protein concentration during conjugation/purification Cause_Precipitation->Solution_Reduce_Conc Solution_PEG_DBCO Solution: Use a DBCO reagent with a longer, more hydrophilic PEG linker Cause_Hydrophobicity->Solution_PEG_DBCO Cause_Buffer->Solution_Optimize_Buffer

Figure 2: Troubleshooting decision tree for common purification issues[4][6].

Application Example: Antibody-Drug Conjugate (ADC) Mechanism

DBCO-conjugated antibodies are frequently used as intermediates in the construction of ADCs. The purified DBCO-antibody is reacted with an azide-functionalized cytotoxic drug. The resulting ADC targets cancer cells via the antibody's specificity, leading to internalization and release of the cytotoxic payload, inducing cell death.

G ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Cell Receptor (e.g., HER2) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome/ Lysosome Internalization->Endosome Drug_Release Linker Cleavage & Drug Release Endosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Figure 3: Simplified signaling pathway for ADC-mediated cytotoxicity.

References

Illuminating Biology: A Guide to Fluorescent Labeling with DBCO-C-PEG1 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using DBCO-C-PEG1 derivatives. This advanced labeling technique leverages the power of copper-free click chemistry for stable and specific conjugation, enabling a wide range of applications in biological research and drug development.

Introduction to this compound Derivatives in Fluorescent Labeling

Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, allowing for covalent labeling of azide-modified biomolecules through a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "copper-free click chemistry" is highly specific and biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3]

The this compound derivative incorporates a short polyethylene glycol (PEG) spacer, which enhances the hydrophilicity of the molecule. This improved water solubility helps to prevent aggregation and precipitation of labeled proteins and reduces non-specific binding, leading to a better signal-to-noise ratio in imaging experiments.[1][4] The DBCO group provides the reactive handle for conjugation to an azide, while the derivative's other end is functionalized for attachment to a fluorescent dye.

Core Applications

The versatility of this compound derivatives enables a multitude of applications, including:

  • Cell Surface Glycan Labeling: Visualize and track the dynamics of glycosylation on live cells by metabolically incorporating azide-containing sugars into cellular glycans, followed by labeling with a DBCO-PEG-fluorophore.[5][6]

  • Antibody and Protein Labeling: Create fluorescently tagged antibodies and proteins for use in immunoassays, flow cytometry, and cellular imaging to study protein localization, trafficking, and interactions.[7][8]

  • Studying Protein-Protein Interactions: Investigate the proximity and interactions of proteins by labeling binding partners with fluorescent probes using DBCO-click chemistry.[9][10]

  • Receptor Internalization Studies: Monitor the internalization of cell surface receptors in response to ligand binding by labeling the receptor or its ligand with a fluorescent probe.[11][12][13]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters associated with fluorescent labeling using DBCO derivatives.

ParameterTypical Value/RangeNotesReference(s)
Molar Excess of DBCO-NHS Ester to Protein 10 to 40-foldThe optimal ratio depends on the protein and desired degree of labeling.[7]
Reaction Time (Protein Labeling) 1-2 hours at room temperature or overnight at 4°CLonger incubation times may be required for less concentrated samples.[2][7]
Degree of Labeling (DOL) for Antibodies 2 - 10A higher DOL can lead to fluorescence quenching and potential loss of antibody function.[14]
Stability of DBCO-modified IgG 3-5% loss of reactivity over 4 weeks at 4°C or -20°CAvoid azide- and thiol-containing buffers for long-term storage.[4]
Linker ChemistryReactantsRelative Reaction RateStability in SerumReference(s)
DBCO-Azide (SPAAC) DBCO + AzideFastThe triazole linkage is generally stable, but the hydrophobicity of DBCO can sometimes lead to faster clearance.[1]
Maleimide-Thiol Maleimide + ThiolVery FastSusceptible to retro-Michael reaction and exchange with serum thiols.[15]
NHS Ester-Amine NHS Ester + AmineFastAmide bonds are very stable under physiological conditions.[15]
Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostability
Fluorescein ~494~518HighModerate
Rhodamine (e.g., TAMRA) ~555~580HighGood
Cyanine Dyes (e.g., Cy3) ~550~570HighGood
Cyanine Dyes (e.g., Cy5) ~650~670HighGood
Alexa Fluor Dyes VariesVariesVery HighHigh to Very High

Note: The photostability and quantum yield can be influenced by the local environment and the conjugation chemistry.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Antibodies with a this compound-Dye

This protocol describes the labeling of an antibody with a commercially available this compound-NHS ester, followed by conjugation to an azide-functionalized fluorescent dye.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-functionalized fluorescent dye

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • DBCO-NHS Ester Activation:

    • Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.

  • Antibody Labeling with DBCO:

    • Add a 20- to 30-fold molar excess of the this compound-NHS ester solution to the antibody solution.[3]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[3]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove the unreacted this compound-NHS ester using a desalting column equilibrated with PBS.

  • Click Reaction with Azide-Dye:

    • Add a 2- to 4-fold molar excess of the azide-functionalized fluorescent dye to the DBCO-labeled antibody.[8]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification of the Labeled Antibody:

    • Remove the unreacted fluorescent dye using a desalting column.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the fluorescent dye at its maximum absorbance wavelength. The following formula can be used: DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF) × ε_dye] Where:

      • A_dye is the absorbance of the dye at its maximum wavelength.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • A_280 is the absorbance of the labeled protein at 280 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.[14][16]

Protocol 2: Fluorescent Labeling of Cell Surface Glycans

This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent detection using a this compound-dye.

Materials:

  • Cells of interest

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azide-containing sugar analog

  • This compound-fluorescent dye

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac4ManNAz to the cell culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.[6]

  • Cell Preparation for Labeling:

    • Gently wash the cells twice with pre-warmed PBS to remove unincorporated azido sugar.

  • Fluorescent Labeling:

    • Prepare a solution of the this compound-fluorescent dye in serum-free medium or PBS at a concentration of 5-30 µM.[17]

    • Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[17]

  • Washing:

    • Remove the labeling solution and wash the cells three to four times with PBS to remove unbound dye.[17]

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

experimental_workflow_antibody_labeling cluster_activation Antibody Activation cluster_purification1 Purification cluster_click_reaction Click Reaction cluster_purification2 Final Purification antibody Antibody activated_ab DBCO-Labeled Antibody antibody->activated_ab Reaction with DBCO-NHS Ester dbco_nhs This compound-NHS dbco_nhs->activated_ab purification1 Desalting Column activated_ab->purification1 labeled_ab Fluorescently Labeled Antibody purification1->labeled_ab Reaction with Azide-Dye azide_dye Azide-Fluorescent Dye azide_dye->labeled_ab purification2 Desalting Column labeled_ab->purification2 final_product Characterized Labeled Antibody purification2->final_product Final Product

Caption: Workflow for fluorescently labeling an antibody using a this compound derivative.

signaling_pathway_receptor_internalization cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_trafficking Intracellular Trafficking receptor GPCR (Azide-Labeled) clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment ligand DBCO-Labeled Ligand (Fluorophore) ligand->receptor Binding endosome Early Endosome (Fluorescent Signal) clathrin_pit->endosome Endocytosis lysosome Lysosome (Signal Degradation) endosome->lysosome Degradation Pathway recycling_endosome Recycling Endosome endosome->recycling_endosome Recycling Pathway recycling_endosome->receptor Return to Cell Surface

Caption: Visualizing GPCR internalization using a DBCO-labeled fluorescent ligand.

logical_relationship_ppi protein_a Protein A (Azide-Labeled) antibody_a Primary Antibody for A (DBCO-Fluorophore 1) protein_a->antibody_a Binding interaction Protein-Protein Interaction protein_a->interaction protein_b Protein B antibody_b Primary Antibody for B (Fluorophore 2) protein_b->antibody_b Binding protein_b->interaction colocalization Fluorescence Co-localization antibody_a->colocalization Signal 1 antibody_b->colocalization Signal 2 interaction->colocalization Leads to

Caption: Probing protein-protein interactions via fluorescent co-localization.

References

Troubleshooting & Optimization

Technical Support Center: DBCO-C-PEG1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-C-PEG1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of their conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your work.

Troubleshooting Guide

Low or no product yield is a common issue in bioconjugation reactions. The following table outlines potential causes and solutions to troubleshoot your this compound conjugation experiments.[1][2]

Issue Potential Cause Recommended Solution
Low or No Product Yield Reagent Degradation: DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[2] Improper storage can also lead to loss of reactivity.[2]Ensure proper storage of this compound at -20°C or -80°C, protected from moisture and light.[3] Always allow the vial to reach room temperature before opening to prevent condensation.[4][5] Prepare fresh solutions of reactants before each experiment.[3]
Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.[2]Use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the DBCO-reagent to 1 molar equivalent of the azide-containing molecule.[1][2][4] If the azide-activated molecule is more precious, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to enhance efficiency.[1][6]
Suboptimal Reaction Conditions: Factors like low reactant concentrations, incorrect pH, or insufficient incubation time can negatively impact conjugation efficiency.[2]Reactions are more efficient at higher concentrations.[4][5] Use a buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS).[2] Avoid buffers containing sodium azide, as it will compete with the azide-labeled molecule.[2][4]
Steric Hindrance: The bulk of the molecules being conjugated can physically block the DBCO and azide groups from reacting, especially with large molecules like antibodies.[2]The PEG spacer in this compound helps to reduce steric hindrance.[2][7] If steric hindrance is still suspected, consider using a DBCO reagent with a longer PEG linker.
Precipitation of Reactants: DBCO is hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate out of the solution.[2]If using a DBCO-NHS ester to label a protein, control the degree of labeling by adjusting the molar excess of the DBCO-NHS ester.[2] Ensure the concentration of organic solvents like DMSO or DMF is kept low (typically under 20%) to avoid protein precipitation.[1][2]
Inconsistent Results Between Batches Variability in Starting Materials: The efficiency of labeling with DBCO or azide groups can vary between batches.Characterize the degree of labeling for each batch of activated molecules before proceeding with the conjugation reaction.[3]
Inconsistent Reagent Quality: Degradation of linkers or other reagents can lead to variability.Use fresh, high-quality reagents for each experiment.[3]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about this compound conjugation:

Q1: What is the optimal molar ratio of DBCO to azide for the conjugation reaction?

A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule.[1][4] However, if the azide-labeled molecule is precious or in limited supply, it is also possible to invert this ratio and use an excess of the azide.[1] For specific applications like antibody-small molecule conjugation, a higher molar excess of 1.5 to 10 equivalents may be beneficial to drive the reaction to completion.[1][6]

Q2: What are the recommended reaction temperature and duration?

DBCO-azide reactions are efficient over a range of temperatures, from 4°C to 37°C.[1][4] Higher temperatures generally lead to faster reaction rates.[1] A typical reaction is run for 4-12 hours at room temperature.[1][6] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][7] In some cases, extending the incubation time to 24-48 hours may improve the yield.[1][3]

Q3: What solvents are compatible with this compound conjugation?

DBCO click chemistry is compatible with a variety of solvents. For biological molecules, aqueous buffers such as PBS are preferred.[1] If the this compound reagent has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][4] It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins.[1][2]

Q4: Can I use a buffer containing sodium azide?

No, you should strictly avoid buffers containing sodium azide. The azide in the buffer will compete with your azide-labeled molecule for reaction with the DBCO group, which will significantly reduce your conjugation efficiency.[2][4][8]

Q5: How can I monitor the progress of the conjugation reaction?

The consumption of the DBCO group can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309 nm.[9][10] A decrease in this absorbance over time indicates that the reaction is proceeding.[1]

Experimental Protocols

Protocol 1: General this compound Conjugation to an Azide-Labeled Protein

This protocol provides a general procedure for conjugating a this compound-modified small molecule to an azide-labeled protein.

Materials:

  • Azide-labeled protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)[1]

Procedure:

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a stock solution.

  • Reaction Setup:

    • In a reaction tube, add the azide-labeled protein solution.

    • Add the desired molar excess (e.g., 1.5 to 10 equivalents) of the this compound stock solution to the protein solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to avoid protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1][6] For potentially slow reactions, the incubation time can be extended to 24-48 hours.[1][3]

  • Purification: Remove the unreacted this compound and other small molecules using a suitable method such as size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]

Protocol 2: Labeling a Protein with this compound-NHS Ester

This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule, such as a protein or antibody, using an NHS ester derivative.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[2]

  • This compound-NHS Ester

  • Anhydrous DMSO or DMF[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Spin desalting column[9]

Procedure:

  • Prepare Protein Solution: Dissolve your protein in an amine-free buffer at a pH of 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[2]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF.[2][4]

  • Reaction:

    • Add a 10- to 50-fold molar excess of the DBCO-NHS ester solution to the protein solution.[5] The optimal ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or for 2 hours on ice.[5][10]

  • Quench Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[2][5]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column. The DBCO-labeled protein is now ready for conjugation to an azide-containing molecule.

Quantitative Data Summary

The efficiency of this compound conjugation is influenced by several factors. The following table summarizes key quantitative parameters to consider for optimizing your reaction.

Parameter Recommended Range Considerations
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)[1]The more abundant or less critical component should be in excess. A higher excess can drive the reaction to completion.
Reaction Temperature 4°C to 37°C[1][2]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature (20-25°C) is a common starting point.[1]
Reaction Time 2 to 48 hours[1][2]Longer incubation times can improve yield, especially at lower temperatures or concentrations. Typical times are 4-12 hours at room temperature.[1]
pH 7.0 to 9.0[2]A slightly alkaline pH can increase the rate of SPAAC reactions.[3]
Organic Solvent (if used) < 20%Higher concentrations of solvents like DMSO or DMF can lead to protein precipitation.[1][2]

Visual Diagrams

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism

The following diagram illustrates the bioorthogonal reaction between a DBCO group and an azide group, which forms the basis of this compound conjugation.

SPAAC_Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition (Strain-Promoted) DBCO->TransitionState + Azide Azide (R-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Forms

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Troubleshooting Workflow for Low Conjugation Yield

This workflow provides a systematic approach to diagnosing and resolving low yield in your this compound conjugation experiments.

Troubleshooting_Workflow Start Low or No Conjugation Product CheckReagents Verify Reagent Integrity (Freshness, Storage) Start->CheckReagents CheckReagents->Start Degraded CheckRatio Optimize Molar Ratio (Increase Excess of One Reagent) CheckReagents->CheckRatio Reagents OK CheckRatio->Start Suboptimal CheckConditions Optimize Reaction Conditions (Temp, Time, pH, Concentration) CheckRatio->CheckConditions Ratio Optimized CheckConditions->Start Suboptimal CheckPurification Evaluate Purification Method (Potential Loss of Product) CheckConditions->CheckPurification Conditions Optimized CheckPurification->Start Issue Found Success Improved Yield CheckPurification->Success Purification OK

Caption: A step-by-step workflow for troubleshooting low DBCO conjugation yield.

Interplay of Experimental Parameters in DBCO Conjugation

This diagram illustrates how different experimental parameters are interconnected and influence the outcome of the conjugation reaction.

Caption: Key experimental parameters influencing DBCO conjugation efficiency.

References

Technical Support Center: Overcoming Solubility Challenges of DBCO-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical solutions for solubility issues encountered with DBCO-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my DBCO-labeled peptide insoluble in aqueous buffers?

A1: Several factors can contribute to the poor solubility of DBCO-labeled peptides:

  • Inherent Hydrophobicity: The dibenzocyclooctyne (DBCO) group itself is hydrophobic. When attached to a peptide, it increases the overall hydrophobicity, which can lead to aggregation in aqueous solutions.[1]

  • Peptide Sequence: The amino acid composition of your peptide is a primary determinant of its solubility.[2] Peptides with a high percentage (>50%) of hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A) will naturally have low aqueous solubility.[2][3][4]

  • Peptide Aggregation: Hydrophobic interactions, from both the DBCO group and hydrophobic amino acid side chains, can cause peptides to aggregate and precipitate, especially at higher concentrations.[2] Longer peptides are also more susceptible to aggregation.[2]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. Residual trifluoroacetic acid (TFA) from peptide purification can make the solution acidic, potentially bringing the pH closer to the pI and reducing solubility.[2]

Q2: What are the initial steps to dissolve a new DBCO-labeled peptide?

A2: Always begin by testing the solubility with a small amount of the peptide.[3][5]

  • Equilibrate: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening. This prevents moisture condensation on the peptide powder.[2][3]

  • Initial Solvent: Start with sterile, distilled water as the first solvent of choice.[2] For short peptides (<6 amino acids), water is often sufficient.[2]

  • Mechanical Assistance: Use a vortex mixer or sonication to aid dissolution.[2][3] For sonication, use short bursts (e.g., 3 bursts of 10 seconds) and chill the sample on ice between bursts to prevent heating.[2][4] A clear, particle-free solution indicates the peptide is fully dissolved.[2][3]

  • Gentle Warming: If the peptide is still not dissolved, gentle warming (up to 40°C) can be attempted, but be cautious as excessive heat can degrade the peptide.[2][3]

Q3: Can I use organic co-solvents to dissolve my peptide?

A3: Yes, if your peptide remains insoluble in water, organic co-solvents are the next step. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer dropwise while vortexing.[2][4]

Q4: How does a PEG linker affect the solubility of a DBCO-labeled peptide?

A4: Incorporating a polyethylene glycol (PEG) linker between the DBCO moiety and the peptide is a highly effective strategy to increase solubility.[2] The hydrophilic nature of the PEG chain enhances the overall water solubility of the conjugate and can also reduce aggregation by creating a flexible spacer.[2]

Troubleshooting Guide

This guide provides a systematic approach to address solubility issues with your DBCO-labeled peptides.

Problem: The DBCO-labeled peptide precipitates upon addition of aqueous buffer.

This is a common issue when using organic co-solvents. The peptide has likely exceeded its solubility limit in the final solvent mixture.

  • Solution 1: Reduce Final Concentration. Your target concentration may be too high for the peptide's solubility in the final buffer. Try preparing a more dilute solution.

  • Solution 2: Increase Organic Co-solvent Percentage. The final percentage of the organic solvent may be too low. However, be mindful that high concentrations of organic solvents can be incompatible with biological assays. For most cell-based assays, the final DMSO concentration should be kept below 1%.[2]

  • Solution 3: Re-dissolve and Dilute Slowly. Lyophilize the precipitated peptide and start the dissolution process again.[3][4] After dissolving in the pure organic solvent, add the aqueous buffer even more slowly, with vigorous vortexing, to prevent localized high concentrations that can trigger precipitation.

Problem: The peptide won't dissolve in water or any common organic co-solvents.

For extremely hydrophobic peptides, more advanced strategies may be necessary.

  • Solution 1: pH Adjustment. The pH of your solution might be close to the peptide's isoelectric point (pI).

    • For acidic peptides (net negative charge): Add a small amount of a weak base like 0.1 M ammonium bicarbonate or 10% ammonium hydroxide to increase the pH.[4][5]

    • For basic peptides (net positive charge): Add a small amount of a weak acid like 0.1% TFA, 10% acetic acid, or 0.1% formic acid to decrease the pH.[4][5]

  • Solution 2: Use of Chaotropic Agents. Chaotropic agents like guanidine hydrochloride or urea can disrupt the hydrogen bonding network and hydrophobic interactions that lead to aggregation.[6] Note that these are denaturing agents and may not be suitable for all applications.

  • Solution 3: Employing Surfactants. Surfactants like glycine lauryl ester hydrochloride can form micelles that encapsulate and solubilize hydrophobic peptides.[7]

Data Presentation

Table 1: Recommended Co-solvents for DBCO-Labeled Peptides

Co-SolventRecommended ForCautions
DMSO (Dimethyl sulfoxide)Highly hydrophobic peptides.[2][3]Can oxidize peptides containing Cys, Met, or Trp.[2][3] Keep final concentration <1% for most cell-based assays.[2]
DMF (Dimethylformamide)Very hydrophobic peptides; an alternative to DMSO.[2][3]Check for compatibility with your experimental system.[2][3]
Acetonitrile (ACN) Very hydrophobic peptides; an alternative to DMSO.[3][4]Highly volatile, which can make concentration determination difficult.[3]
Isopropanol / Methanol Peptides with moderate hydrophobicity.[2]May not be potent enough for extremely insoluble peptides.[2]

Experimental Protocols

Protocol 1: General Solubilization of a DBCO-Labeled Peptide
  • Weigh a small, test amount of the lyophilized DBCO-labeled peptide into a sterile microcentrifuge tube.

  • Allow the vial to equilibrate to room temperature in a desiccator.[2][3]

  • Add a small volume of sterile, distilled water and vortex.

  • If the peptide does not dissolve, sonicate the sample for 10 seconds, followed by chilling on ice. Repeat this cycle two more times.[2][4]

  • If solubility is still an issue, gently warm the sample up to 40°C.[2][3]

  • If the peptide remains insoluble, proceed to Protocol 2.

Protocol 2: Solubilization using an Organic Co-Solvent
  • To the undissolved peptide from Protocol 1 (or a fresh, dry sample), add a minimal amount of 100% DMSO, DMF, or ACN to fully dissolve the peptide.[4] Sonication can be used to assist in this step.[2]

  • While gently vortexing, slowly add your desired aqueous buffer drop-by-drop to the peptide-organic solvent mixture.[2][4]

  • Continue adding the aqueous buffer until you reach your desired final concentration.

  • If the solution becomes cloudy or precipitation occurs, the peptide's solubility limit has been exceeded.[2] You will need to start over with a lower final concentration or a higher percentage of organic co-solvent.

Visualizations

G Troubleshooting Workflow for DBCO-Peptide Solubility start Start with Lyophilized DBCO-Peptide test_water Attempt to dissolve in sterile water with vortexing/ sonication start->test_water is_soluble_water Is the peptide soluble? test_water->is_soluble_water success Peptide is Solubilized is_soluble_water->success Yes use_cosolvent Use Organic Co-solvent (e.g., DMSO, DMF) is_soluble_water->use_cosolvent No dissolve_organic Dissolve peptide in minimal 100% organic solvent use_cosolvent->dissolve_organic add_buffer Slowly add aqueous buffer dropwise dissolve_organic->add_buffer is_soluble_cosolvent Is the peptide soluble? add_buffer->is_soluble_cosolvent is_soluble_cosolvent->success Yes ph_adjustment Adjust pH based on peptide's net charge is_soluble_cosolvent->ph_adjustment No is_soluble_ph Is the peptide soluble? ph_adjustment->is_soluble_ph is_soluble_ph->success Yes synthetic_modification Consider Synthetic Modification (e.g., PEGylation) is_soluble_ph->synthetic_modification No

Caption: A step-by-step workflow for troubleshooting DBCO-labeled peptide solubility issues.

G Strategies to Enhance DBCO-Peptide Solubility cluster_formulation Formulation Strategies cluster_synthesis Synthetic Strategies center Improved DBCO-Peptide Solubility ph_optimization pH Optimization (avoiding pI) ph_optimization->center co_solvents Use of Co-solvents (DMSO, DMF, ACN) co_solvents->center surfactants Addition of Surfactants surfactants->center pegylation PEGylation (add hydrophilic linker) pegylation->center add_residues Incorporate Charged/ Hydrophilic Residues add_residues->center

Caption: Key strategies to improve the solubility of DBCO-labeled peptides.

References

Technical Support Center: Optimizing DBCO-C-PEG1 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for DBCO-C-PEG1 click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to an azide-containing molecule?

A1: For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1] However, this ratio can be inverted if the azide-activated molecule is more precious or available in limited quantities.[1] For biomolecule conjugations, such as with antibodies, a molar excess of 1.5 to 10 equivalents can be used to improve conjugation efficiency.[1]

Q2: What are the recommended reaction temperature and duration for this compound click chemistry?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1] For sensitive biomolecules, or to enhance stability, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.[1]

Q3: Which solvents and buffers are compatible with this compound click chemistry?

A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like Phosphate-Buffered Saline (PBS) and organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For conjugations involving biomolecules, aqueous buffers are preferred.[1] If the DBCO reagent has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1] It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent the precipitation of proteins.[1][3]

Q4: Are there any buffer components that should be avoided?

A4: Yes, it is critical to avoid buffers containing sodium azide, as the azide ions will react with the DBCO group, thereby inhibiting the desired conjugation reaction.[1][2][3][4][5]

Q5: How does pH affect the reaction rate?

A5: Generally, higher pH values tend to increase the reaction rates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[6][7] However, the optimal pH can be buffer-dependent. For instance, one study observed that HEPES buffer at pH 7 yielded higher reaction rates compared to PBS at the same pH.[4][6][7] Recommended pH ranges for conjugation are typically between 7 and 9.[2]

Troubleshooting Guide

Issue: Low or No Product Yield

Low or no yield in your DBCO click chemistry reaction can be attributed to several factors. The following section outlines potential causes and the corresponding troubleshooting steps.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield reagent_issue Reagent Integrity start->reagent_issue Check reaction_conditions Reaction Conditions start->reaction_conditions Evaluate purification_issue Purification Method start->purification_issue Review sub_reagent1 Degraded DBCO/Azide Reagents reagent_issue->sub_reagent1 sub_reagent2 Incorrect Molar Ratio reagent_issue->sub_reagent2 sub_reagent3 Buffer Contains Azide reagent_issue->sub_reagent3 sub_conditions1 Suboptimal pH/Buffer reaction_conditions->sub_conditions1 sub_conditions2 Incorrect Temperature/ Duration reaction_conditions->sub_conditions2 sub_conditions3 Low Reagent Concentration reaction_conditions->sub_conditions3 sub_purification1 Inefficient Removal of Excess Reagents purification_issue->sub_purification1 sub_purification2 Product Loss During Purification purification_issue->sub_purification2 solution_reagent1 Use Fresh Reagents Store Properly sub_reagent1->solution_reagent1 solution_reagent2 Optimize Molar Ratio (e.g., 1.5-3 eq DBCO) sub_reagent2->solution_reagent2 solution_reagent3 Use Azide-Free Buffer sub_reagent3->solution_reagent3 solution_conditions1 Test Different Buffers/pH (e.g., HEPES pH 7-8) sub_conditions1->solution_conditions1 solution_conditions2 Increase Temp. or Time (e.g., 37°C or 24-48h) sub_conditions2->solution_conditions2 solution_conditions3 Increase Reactant Concentrations sub_conditions3->solution_conditions3 solution_purification1 Use Appropriate Method (SEC, Dialysis, HPLC) sub_purification1->solution_purification1 solution_purification2 Optimize Purification Protocol sub_purification2->solution_purification2

Caption: Troubleshooting workflow for low yield in DBCO click chemistry.

Potential CauseTroubleshooting Steps
Degraded Reagents DBCO reagents can degrade over time, particularly if not stored correctly or if they are sensitive to moisture (e.g., NHS esters).[1] Solution: Use fresh reagents. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.[1]
Incompatible Buffer The presence of sodium azide in the buffer will react with the DBCO reagent, preventing the desired conjugation.[1][2][3][4][5] Solution: Use buffers that are free of sodium azide, such as PBS, HEPES, or Borate buffer.[2]
Suboptimal Reaction Conditions The reaction rate can be influenced by pH, temperature, and reaction time. Solution: Optimize these parameters. Consider increasing the temperature (e.g., to 37°C) or extending the reaction time (e.g., 24-48 hours).[1] Also, test different buffers and pH levels; for example, HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS.[4][6][7]
Incorrect Molar Ratio An inappropriate ratio of DBCO to azide can lead to incomplete conjugation. Solution: Optimize the molar ratio of your reactants. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent.[1]
Inefficient Purification The desired product may be lost during the purification step, or unreacted starting materials may not be effectively removed. Solution: Select a suitable purification method such as size exclusion chromatography (SEC), dialysis, or HPLC.[1]

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general starting point for the conjugation of a this compound functionalized molecule to an azide-functionalized molecule. Optimization may be necessary for specific applications.

  • Reagent Preparation:

    • Dissolve the this compound reagent in a compatible organic solvent such as DMSO to create a stock solution (e.g., 10 mM).[5]

    • Prepare the azide-containing molecule in an azide-free aqueous buffer (e.g., PBS, HEPES) at the desired concentration.[2]

  • Reaction Setup:

    • Add the this compound stock solution to the solution of the azide-containing molecule to achieve the desired final molar ratio (e.g., 1.5 to 3 equivalents of DBCO).[1]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 20% to avoid precipitation of biomolecules.[1][3]

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C overnight.[1] The reaction can be performed at temperatures up to 37°C to increase the reaction rate.[1][2]

  • Purification:

    • Remove unreacted reagents and purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.[1]

Experimental Workflow for Optimizing this compound Click Chemistry

OptimizationWorkflow start Start Optimization prepare Prepare Reactants (this compound & Azide) start->prepare ratio Vary Molar Ratio (e.g., 1:1, 1.5:1, 3:1) prepare->ratio buffer Test Different Buffers & pH (PBS, HEPES, Borate) (pH 7.0, 7.5, 8.0) prepare->buffer temp_time Vary Temperature & Time (4°C, RT, 37°C) (4h, 12h, 24h) prepare->temp_time run_reactions Run Parallel Reactions ratio->run_reactions buffer->run_reactions temp_time->run_reactions analysis Analyze Reaction Products (e.g., SDS-PAGE, HPLC, MS) run_reactions->analysis evaluate Evaluate Yield & Purity analysis->evaluate optimal Optimal Conditions Identified evaluate->optimal

Caption: A workflow for optimizing the key parameters of a this compound click reaction.

Summary of Key Reaction Parameters

ParameterRecommended Starting PointOptimized RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1[1]1:1 to 10:1 (or inverted)[1]The more abundant or less critical component should be in excess.
Temperature Room Temperature (20-25°C)4°C to 37°C[1][2]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4-12 hours[1]2 to 48 hours[1]Longer incubation times can improve yield, especially at lower temperatures or concentrations.
Solvent Aqueous Buffer (e.g., PBS, HEPES)Aqueous buffer with <20% organic co-solvent (e.g., DMSO, DMF)[1]Avoid buffers containing sodium azide.[1][2][3][4][5]
pH ~7.47.0 - 9.0[2]Higher pH generally increases the reaction rate.[6][7]

References

Technical Support Center: Impact of pH on DBCO-C-PEG1 Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the reaction kinetics of DBCO-C-PEG1 and related compounds in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a DBCO-azide click chemistry reaction?

A1: Generally, SPAAC reactions with DBCO reagents are more efficient at neutral to slightly basic pH. A pH range of 7.0-8.5 is often recommended for optimal performance.[1] However, the ideal pH can be influenced by the specific buffer system used.[2][3]

Q2: How does pH affect the stability of the DBCO group?

A2: The DBCO group is generally stable in aqueous buffers used for bioconjugation (pH 6-9).[4] However, it is sensitive to strongly acidic conditions (pH < 5), which can lead to its degradation.[4][5] Prolonged incubation in aqueous solutions, even at neutral pH, can result in a gradual loss of reactivity.[4]

Q3: Can the choice of buffer affect my this compound reaction rate?

A3: Yes, the buffer system can significantly impact the reaction kinetics. Studies have shown that HEPES buffer at pH 7 can yield higher reaction rates compared to PBS at the same pH.[2][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3]

Q4: Will the PEG linker in this compound influence the reaction kinetics?

A4: Yes, the presence of a PEG linker has been shown to enhance the reaction rate of DBCO-azide cycloadditions. One study reported a 31 ± 16% increase in reaction rates for a DBCO-PEG5-modified antibody compared to its non-PEGylated counterpart.[2][3] The PEG linker can also improve the aqueous solubility of the reagent.[6]

Q5: How can I monitor the progress of my this compound reaction?

A5: The consumption of the DBCO reagent can be monitored by tracking the decrease in its characteristic UV absorbance at approximately 309 nm.[6] This can be done in real-time using a UV-Vis spectrophotometer. Alternatively, HPLC can be used to separate and quantify the reactants and the triazole product over time.

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Steps
Suboptimal pH Adjust the pH of your reaction buffer to a range of 7.0-8.5. Consider screening different pH values to find the optimum for your specific reactants.
Inappropriate Buffer If using PBS, consider switching to HEPES buffer, which has been shown to enhance reaction rates.[2][3]
Low Reactant Concentration Increase the concentration of one or both reactants. SPAAC reactions are second-order, so the rate is directly proportional to the concentration of both the DBCO and azide species.
Steric Hindrance If conjugating to a large biomolecule, the PEG linker in this compound should help to mitigate steric hindrance. However, if the reaction is still slow, consider a longer PEG chain if available.
Degraded DBCO Reagent Ensure your this compound reagent has been stored correctly (typically at -20°C, protected from light and moisture).[4] Prepare aqueous working solutions fresh for each experiment.[4]

Issue 2: Protein Aggregation During Conjugation

Potential Cause Troubleshooting Steps
Hydrophobicity of DBCO The DBCO moiety is hydrophobic, and high labeling ratios can increase the overall hydrophobicity of the protein, leading to aggregation.[7] Optimize the molar excess of the DBCO reagent to achieve the desired degree of labeling without causing precipitation.[7]
Suboptimal Buffer Conditions Ensure the reaction buffer is optimal for your specific protein's stability in terms of pH and ionic strength.[7]
High Protein Concentration If aggregation occurs, try reducing the protein concentration.[7]

Quantitative Data

Table 1: Second-Order Rate Constants for the Reaction of Sulfo-DBCO-Amine with Azides in Various Buffers at 37°C

BufferpHRate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranosideRate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine
MES50.54 ± 0.010.30 ± 0.01
MES60.86 ± 0.020.44 ± 0.01
PBS70.85 ± 0.030.32 ± 0.01
HEPES71.22 ± 0.020.55 ± 0.01
Borate81.13 ± 0.020.51 ± 0.01
Borate91.16 ± 0.020.61 ± 0.01
Borate101.18 ± 0.010.69 ± 0.01

Data adapted from "The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates".[2]

Table 2: Expected Stability of the DBCO Moiety in Aqueous Buffers

pHTemperatureIncubation TimeExpected % Intact DBCO ReagentNotes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation.[4]
7.4 (PBS)4°C48 hours>95%Optimal for short-term storage of working solutions.[4]
7.4 (PBS)25°C24 hours90 - 95%Good stability for typical reaction times.[4]
7.4 (PBS)37°C24 hours80 - 85%Increased temperature can accelerate degradation.[4]
8.525°C24 hours90 - 95%Generally stable.[4]

Illustrative data based on the known chemistry of DBCO functional groups.[4]

Experimental Protocols

Protocol 1: Monitoring DBCO-Azide Reaction Kinetics using UV-Vis Spectrophotometry

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of the azide-containing molecule in the desired reaction buffer.

  • Reaction Setup:

    • In a quartz cuvette, dilute the azide stock solution in the reaction buffer to the desired final concentration (e.g., 1 mM).

    • Place the cuvette in a temperature-controlled spectrophotometer set to 309 nm.

    • Zero the instrument with the azide solution.

  • Initiate Reaction and Data Acquisition:

    • Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM) and mix quickly.

    • Immediately begin monitoring the decrease in absorbance at 309 nm over time.

    • Record data points at regular intervals until the absorbance stabilizes.

  • Data Analysis:

    • For a pseudo-first-order reaction (with the azide in large excess), plot the natural logarithm of the absorbance at 309 nm versus time.

    • The negative of the slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide.

Protocol 2: Assessing the Stability of this compound at Different pH Values using HPLC

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 5, 6, 7.4, 8.5, 9).

  • Incubation:

    • Dilute the this compound stock solution into each pH buffer to a final concentration of 100 µM.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

    • Immediately analyze the aliquot by reverse-phase HPLC with a C18 column and a UV detector set to 309 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Visualizations

G Troubleshooting Workflow for Slow DBCO-Azide Reactions start Slow or Incomplete Reaction check_ph Is the pH between 7.0 and 8.5? start->check_ph adjust_ph Adjust pH to 7.0-8.5 check_ph->adjust_ph No check_buffer Are you using an optimal buffer (e.g., HEPES)? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Switch to HEPES or another optimized buffer check_buffer->change_buffer No check_conc Are reactant concentrations sufficient? check_buffer->check_conc Yes change_buffer->check_conc inc_conc Increase reactant concentrations check_conc->inc_conc No check_reagent Is the DBCO reagent fresh and stored correctly? check_conc->check_reagent Yes inc_conc->check_reagent new_reagent Use fresh, properly stored DBCO reagent check_reagent->new_reagent No success Reaction Optimized check_reagent->success Yes new_reagent->success

Caption: Troubleshooting workflow for slow DBCO-azide reactions.

G General Experimental Workflow for Monitoring Reaction Kinetics prep_solutions Prepare Stock Solutions (this compound and Azide) setup_reaction Set up Reaction in Buffer of Choice (Vary pH for study) prep_solutions->setup_reaction initiate_reaction Initiate Reaction by Mixing Reactants setup_reaction->initiate_reaction monitor_progress Monitor Reaction Progress (UV-Vis or HPLC) initiate_reaction->monitor_progress data_analysis Analyze Data to Determine Rate Constants monitor_progress->data_analysis conclusion Correlate pH with Reaction Kinetics data_analysis->conclusion

Caption: General workflow for monitoring reaction kinetics.

References

DBCO-C-PEG1 stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of DBCO-C-PEG1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical modification reagent used in bioconjugation. It contains a Dibenzocyclooctyne (DBCO) group, which is a strained alkyne that reacts with azide-containing molecules through a bioorthogonal reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling and conjugating biological molecules.[1][2] The short, hydrophilic PEG1 (polyethylene glycol) spacer can help to improve solubility and reduce steric hindrance during conjugation.[3][4]

Q2: What are the recommended storage conditions for this compound and its solutions?

For long-term stability, solid this compound should be stored at -20°C.[5] Once dissolved, for example in an organic solvent like DMSO, stock solutions are more sensitive. It is recommended to prepare solutions fresh before use.[6][7] If storage of a solution is necessary, it can be kept at -20°C for a few months, although a gradual loss of reactivity may occur.[5]

Q3: Is the DBCO moiety stable under all experimental conditions?

No, the DBCO group is susceptible to degradation under certain conditions. The primary vulnerabilities include:

  • Strongly Acidic Conditions: DBCO is known to undergo an inactivating rearrangement in the presence of strong acids like 95% trifluoroacetic acid (TFA), which is often used for peptide cleavage from a resin.[8][9][10][11] This is thought to be an acid-catalyzed 5-endo-dig cycloisomerization.[8][9][10][11]

  • Oxidizing Environments: In cellular environments, particularly within phagocytes, DBCO can be degraded by reactive oxygen species like sodium hypochlorite, a product of oxidative burst.[12][13] Oxidation can also occur during storage, leading to a loss of reactivity.[5]

  • Presence of Thiols: While the SPAAC reaction is bioorthogonal, some studies indicate that DBCO can react with free thiols, such as glutathione (GSH) or cysteine residues in proteins, which can lead to instability or non-specific labeling.[3][12][14]

Q4: What are the typical degradation products of this compound?

The primary degradation products result from the alteration of the DBCO ring system.

  • Acid-Mediated Rearrangement: Under strong acid, DBCO rearranges into an inactive isomer, which will no longer participate in the SPAAC reaction.[8][9]

  • Hydrolysis/Oxidation: The addition of water to the alkyne bond can occur, leading to hydrolysis products.[5] LC-MS analysis has shown species derived from acid-catalyzed hydrolysis or alcoholysis of the DBCO motif.[15] In oxidizing environments, various oxidized forms of the DBCO ring can be generated.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Low or No Conjugation Yield in SPAAC Reaction

If you are observing a poor yield for your click chemistry reaction, consider the following potential causes and solutions.

Potential Cause Recommended Solution Citations
Degradation of DBCO Reagent Use freshly prepared solutions of this compound. Ensure the solid reagent has been stored properly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.[6][7][16]
Suboptimal Reaction Buffer/pH The reaction rate is pH-dependent. A slightly alkaline pH of 7.5-8.5 generally increases the rate of SPAAC. Buffers like HEPES have been shown to yield higher reaction rates compared to PBS in some cases.[4][16][17]
Presence of Competing Azides CRITICAL: Ensure your buffers (e.g., PBS) do not contain sodium azide (NaN₃) as a preservative. Sodium azide will react with the DBCO group, consuming it and preventing the desired conjugation. Use azide-free buffers for all steps.[1][3][5]
Inefficient Reaction Kinetics Increase the reaction temperature. Reactions at room temperature (25°C) or 37°C are significantly faster than at 4°C. Also, consider increasing the concentration of one or both reactants.[16][18][19]
Steric Hindrance The DBCO or azide moiety on a large biomolecule may be sterically inaccessible. The PEG1 spacer in this compound helps, but if hindrance is suspected, using a linker with a longer PEG chain (e.g., PEG4, PEG12) can improve accessibility and reaction rates.[3][4][16]
Hydrolysis of DBCO Avoid prolonged exposure of the DBCO reagent to aqueous buffers before the reaction, especially if not at a neutral pH, to minimize potential hydrolysis.[5][15]

Issue 2: Non-Specific Labeling or Unexpected Side Products

While SPAAC is highly specific, off-target reactions can occasionally occur.

Potential Cause Recommended Solution Citations
Reaction with Cysteine Residues DBCO has been reported to show some reactivity towards free cysteine residues on proteins. If your protein has accessible cysteines and you suspect non-specific labeling, consider capping the free thiols with a reagent like iodoacetamide (IAM) prior to the SPAAC reaction.[3][12]
Degradation During Analysis If using strongly acidic conditions for sample preparation or analysis (e.g., TFA in HPLC mobile phase), be aware that this can cause on-column degradation or rearrangement of any unreacted DBCO, leading to unexpected peaks.[8][9][20]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol allows for the quantitative analysis of this compound stability under specific buffer conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4; Borate buffer, pH 8.5; Acetate buffer, pH 5.0). Ensure all buffers are azide-free.

  • Incubation:

    • Dilute the this compound stock solution into the test buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

    • Incubate the solution at a controlled temperature (e.g., 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

    • Immediately quench any potential further degradation by freezing at -80°C or by mixing with a cold organic solvent like acetonitrile (ACN) if compatible with your analysis.

  • HPLC Analysis:

    • Analyze the aliquots by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • Monitor the elution profile using a UV detector at a wavelength where DBCO absorbs (e.g., 309 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Calculate the percentage of intact compound remaining at each time point relative to the T=0 sample by comparing the peak areas.

    • Plot the percentage of intact this compound versus time to determine its stability profile under the tested conditions.

Protocol 2: Monitoring a SPAAC Reaction using UV-Vis Spectroscopy

The consumption of the DBCO group during a click reaction can be monitored in real-time by observing the decrease in its characteristic UV absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[3][21]

  • Sample Preparation:

    • In a quartz cuvette, prepare a solution of your azide-containing molecule in the chosen reaction buffer. The concentration should be in large molar excess (e.g., 10-fold or higher) compared to the DBCO reagent to ensure pseudo-first-order kinetics.

    • Use this solution to zero the spectrophotometer.

  • Reaction Initiation and Data Acquisition:

    • To initiate the reaction, add a known concentration of the this compound to the cuvette and mix quickly. The initial absorbance at 309 nm should be within the linear range of the instrument.

    • Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.

  • Data Analysis:

    • The disappearance of the DBCO reagent follows its consumption in the reaction. Plotting the absorbance at 309 nm versus time provides a direct measure of the reaction progress.[1][2]

Visualizations

DBCO_Degradation_Pathways cluster_degradation Degradation Conditions cluster_products Degradation Products DBCO Active this compound Rearranged Inactive Rearranged Isomer DBCO->Rearranged  5-endo-dig cycloisomerization Oxidized Oxidized DBCO DBCO->Oxidized  Oxidation Hydrolyzed Hydrolyzed/Thiol-Adduct DBCO->Hydrolyzed  Nucleophilic  Addition Strong_Acid Strong Acid (e.g., >30% TFA) Strong_Acid->Rearranged Oxidants Oxidizing Agents (e.g., NaOCl, ROS) Oxidants->Oxidized Nucleophiles Nucleophiles (e.g., H₂O, Thiols) Nucleophiles->Hydrolyzed

Caption: Major degradation pathways for the DBCO moiety.

Troubleshooting_SPAAC Start Low SPAAC Reaction Yield Check_Buffer Is buffer free of sodium azide (NaN₃)? Start->Check_Buffer Check_Reagent Is DBCO reagent fresh and properly stored? Check_Buffer->Check_Reagent Yes Sol_Buffer Action: Use azide-free buffers. Check_Buffer->Sol_Buffer No Check_Conditions Are reaction conditions (pH, Temp, Conc.) optimal? Check_Reagent->Check_Conditions Yes Sol_Reagent Action: Use fresh DBCO solution. Check_Reagent->Sol_Reagent No Check_Sterics Is steric hindrance a possibility? Check_Conditions->Check_Sterics Yes Sol_Conditions Action: Adjust pH (7.5-8.5), increase Temp (25-37°C) or concentration. Check_Conditions->Sol_Conditions No Sol_Sterics Action: Consider a longer PEG spacer. Check_Sterics->Sol_Sterics Yes End Improved Yield Check_Sterics->End No Sol_Buffer->Check_Reagent Sol_Reagent->Check_Conditions Sol_Conditions->Check_Sterics Sol_Sterics->End

Caption: Troubleshooting workflow for low-yield SPAAC reactions.

References

Technical Support Center: Purification of DBCO-Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess DBCO-C-PEG1 reagent following conjugation reactions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the purity and integrity of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound reagent after conjugation?

A1: The presence of unreacted this compound can lead to several complications in downstream applications. These include a lack of purification which can increase the rate of false-positive errors in sensitive assays.[1] Furthermore, the hydrophobicity of the DBCO group can contribute to the aggregation of the conjugated molecule if not adequately removed.[2]

Q2: What are the most common methods for removing excess this compound reagent?

A2: Several standard laboratory techniques are effective for purifying your DBCO-conjugated molecule. The most frequently employed methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size. The larger conjugate will pass through the column more quickly than the smaller, unreacted DBCO reagent.[1][3]

  • Dialysis: This technique involves the selective diffusion of molecules across a semi-permeable membrane. The small DBCO reagent will diffuse out into the dialysis buffer, while the larger conjugate is retained.[1]

  • Ultrafiltration (Spin Columns): This method uses centrifugal force to pass the solution through a membrane with a specific molecular weight cutoff (MWCO), retaining the larger conjugate while the smaller DBCO reagent passes through.[1]

  • High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase HPLC can be utilized. The DBCO-conjugated molecule will have a different retention time than the unconjugated reagent.[3][4]

Q3: How do I choose the best purification method for my specific conjugate?

A3: The optimal purification method depends on several factors, including the size and stability of your target molecule, the required final purity, and the sample volume. For instance, while desalting columns are quick for removing salts and small molecules, HPLC offers the highest purity.[3] For larger molecules like antibodies, dialysis has been shown to effectively lower the DBCO content while maintaining high antibody recovery.[1]

Q4: Can I quench the reaction before purification?

A4: Yes, quenching the reaction can be a helpful step to neutralize any unreacted DBCO-NHS ester. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine, and incubating for a short period before proceeding with purification.[4][5]

Troubleshooting Guide

Problem: Low Recovery of the Conjugated Product
Possible Cause Troubleshooting & Optimization
Aggregation The hydrophobicity of the DBCO moiety can induce aggregation of the conjugate, leading to its loss during purification.[2] To mitigate this, consider using a lower molar excess of the DBCO reagent during conjugation or utilizing PEGylated DBCO reagents to enhance hydrophilicity.[2]
Non-specific Binding The conjugate may be binding to the purification column or membrane.[2] It is advisable to screen different size-exclusion chromatography (SEC) resins or ultrafiltration membranes to find one with minimal non-specific binding.
Precipitation High concentrations of the antibody or the DBCO reagent can lead to precipitation.[2] If precipitation is observed, try reducing the protein concentration during the conjugation reaction.
Inefficient Elution The elution buffer may not be optimal for recovering your conjugate. Adjust the buffer composition, such as pH or ionic strength, to improve recovery.
Problem: Incomplete Removal of Excess DBCO Reagent
Possible Cause Troubleshooting & Optimization
Inadequate Separation The chosen purification method may not provide sufficient resolution between the conjugate and the excess reagent. A single desalting step may not be enough; a second desalting step or a different method like dialysis may be necessary.[1]
Incorrect Column/Membrane Choice The pore size of the desalting column or the molecular weight cutoff (MWCO) of the ultrafiltration membrane may be too large, allowing the conjugate to be lost or the DBCO reagent to be retained. Ensure the MWCO is appropriate for your conjugate's size.
Insufficient Washing/Dialysis For chromatography, ensure an adequate volume of buffer is used to wash away all the unbound reagent. For dialysis, perform multiple buffer changes and allow sufficient time for diffusion.

Quantitative Data Summary

The following table summarizes a comparison of different purification methods for removing excess DBCO-NHS from an antibody solution.

Purification Method DBCO Removal Efficiency Antibody Recovery Notes
Desalting (1x) 82%90.1%A second desalting step increased DBCO removal to 87.8% but significantly reduced antibody recovery.[1]
Ultrafiltration 82%82.3%
Dialysis 86.8%94.6%Showed a good balance of high removal efficiency and high antibody recovery.[1]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (Spin Desalting Column)

This protocol is suitable for the rapid removal of excess DBCO reagent from protein conjugates.

  • Column Equilibration: Equilibrate the spin desalting column with a suitable buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then adding the equilibration buffer and centrifuging again.

  • Sample Loading: Apply the conjugation reaction mixture to the center of the packed resin bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified conjugate will be in the eluate.

  • Purity Analysis: Analyze the purity of the conjugate by SDS-PAGE and determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[2]

experimental_workflow_sec cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis start Conjugation Reaction Mixture load Load Sample onto Column start->load equilibrate Equilibrate Spin Column equilibrate->load centrifuge Centrifuge load->centrifuge collect Collect Eluate centrifuge->collect analyze Analyze Purity (SDS-PAGE, UV-Vis) collect->analyze end Purified Conjugate analyze->end

Protocol 2: Purification by Dialysis

This protocol is effective for larger sample volumes and for molecules that may be sensitive to the shear forces of chromatography.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer. Ensure the molecular weight cutoff (MWCO) of the membrane is appropriate to retain your conjugate while allowing the small DBCO reagent to pass through.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis cassette or tubing.

  • Dialysis: Place the sealed cassette or tubing in a large volume of dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100 times the sample volume. Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the excess DBCO reagent.

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis cassette or tubing.

  • Purity Analysis: Assess the purity of the conjugate as described in Protocol 1.

experimental_workflow_dialysis cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis start Conjugation Reaction Mixture load_sample Load Sample into Cassette start->load_sample prep_membrane Prepare Dialysis Membrane prep_membrane->load_sample dialyze Dialyze against Buffer load_sample->dialyze change_buffer Change Buffer (2-3 times) dialyze->change_buffer recover Recover Sample change_buffer->recover analyze Analyze Purity recover->analyze end Purified Conjugate analyze->end

References

Technical Support Center: Modifying Multi-Cysteine Proteins with DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the modification of proteins containing multiple cysteines using dibenzocyclooctyne (DBCO) reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when modifying proteins with multiple cysteines using DBCO reagents?

The primary challenge is achieving site-selective modification. DBCO can react with multiple cysteine residues on a protein via a thiol-yne reaction, leading to a heterogeneous mixture of products with varying numbers of modifications at different locations.[1] This lack of regioselectivity can impact the structure, function, and homogeneity of the final protein conjugate. Another consideration is the potential for side reactions, as DBCO reagents can react with thiols, although this reaction is generally slower than the strain-promoted azide-alkyne cycloaddition (SPAAC) with azides.[2]

Q2: How can I achieve site-selective modification of a specific cysteine in a protein with multiple cysteines?

A powerful strategy to achieve site-selectivity is the use of a "DBCO-tag".[1][3] This is a short, specific peptide sequence (e.g., Leu-Cys-Tyr-Pro-Trp-Val-Tyr) that is fused to the N- or C-terminus of the protein of interest.[1][3] The DBCO-tag dramatically increases the rate of the thiol-yne reaction between the cysteine within the tag and a DBCO reagent, by as much as 220-fold compared to a control cysteine peptide.[1][3] This enhanced reactivity allows for the selective labeling of the tagged cysteine in the presence of other endogenous cysteines.[1][4]

Q3: What is the stability of the linkage formed between DBCO and a cysteine residue?

The thioether linkage formed from the reaction of DBCO with a cysteine is highly stable, especially when compared to the thiosuccinimide linkage from maleimide-cysteine conjugation.[5] The cysteine-DBCO conjugate has been shown to be stable to exogenous thiols like glutathione at physiological pH and temperature for several days.[1][5] In contrast, maleimide conjugates can undergo hydrolysis and elimination reactions.[5]

Q4: Can I use DBCO-maleimide reagents for a two-step labeling of cysteines?

Yes, a two-step protocol involving DBCO-maleimide is a common strategy.[6][7] In the first step, the maleimide group reacts specifically with cysteine residues. In the second step, the attached DBCO group can then be used for a copper-free click chemistry reaction with an azide-modified molecule.[6] This approach is particularly useful when aiming for a bioorthogonal reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Oxidation of Cysteine Residues: Cysteine thiols can oxidize to form disulfide bonds, which are unreactive with DBCO. 2. Presence of Competing Thiols: Reducing agents like DTT in the reaction buffer will compete with the protein's cysteines for reaction with DBCO.[8] 3. Steric Hindrance: The target cysteine may be in a sterically hindered location within the protein structure. 4. Low Reactant Concentration: Insufficient concentration of the protein or DBCO reagent.[9]1. Reduce Disulfide Bonds: Prior to labeling, treat the protein with a reducing agent like DTT or TCEP. Ensure the reducing agent is removed before adding the DBCO reagent.[7][8] 2. Use Azide-Free Buffers: If performing a SPAAC reaction, ensure buffers are free of sodium azide, which will compete with the azide-labeled molecule.[9][10] 3. Incorporate a PEG Spacer: Using a DBCO reagent with a PEG linker can reduce steric hindrance and improve accessibility.[9] 4. Optimize Concentrations: Increase the concentration of the limiting reactant.
Non-specific Labeling / Heterogeneous Products 1. Reaction with Multiple Cysteines: DBCO is reacting with more than one cysteine residue on the protein.[1] 2. Reaction with Other Nucleophiles: At higher pH, DBCO-maleimide reagents can show some reactivity towards primary amines (e.g., lysine residues).[7][10]1. Utilize a DBCO-tag: Engineer a DBCO-tag onto your protein to direct the modification to a specific cysteine.[1][3][5] 2. Control pH: For DBCO-maleimide reactions, maintain a pH between 6.5 and 7.5 to favor reaction with thiols over amines.[7]
Protein Precipitation 1. High Concentration of Organic Solvent: DBCO reagents are often dissolved in organic solvents like DMSO or DMF, which can cause protein precipitation at high concentrations.[7][9]1. Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture low (typically <10-20%).[7][11]

Experimental Protocols

Protocol 1: Site-Selective Labeling of a DBCO-tagged Protein

This protocol describes the selective labeling of a cysteine within a DBCO-tag fused to a protein of interest.

Materials:

  • DBCO-tagged protein

  • DBCO-reagent (e.g., DBCO-PEG4-Biotin)

  • Phosphate buffer (0.2 M, pH 8.0)

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • Reaction tubes

  • Incubator at 37°C

  • LC-MS for analysis

Procedure:

  • Protein Reduction:

    • Prepare a solution of the DBCO-tagged protein (e.g., 50 µM) in phosphate buffer.

    • Add DTT to a final concentration of 1 mM.

    • Incubate at 37°C for 15 minutes to reduce any disulfide bonds.

  • Labeling Reaction:

    • Prepare a stock solution of the DBCO-reagent in DMSO.

    • Add the DBCO-reagent to the reduced protein solution to a final concentration of 1 mM. The final DMSO concentration should be around 6%.[1]

    • Incubate the reaction mixture at 37°C for 16 hours.[1]

  • Analysis:

    • Analyze the reaction mixture by LC-MS to confirm the formation of the desired mono-labeled product.

Protocol 2: Two-Step Labeling using DBCO-Maleimide

This protocol outlines the labeling of cysteine residues with a DBCO-maleimide reagent, followed by a copper-free click chemistry reaction.

Part 1: Thiol-Reactive Labeling with DBCO-Maleimide

Materials:

  • Protein with accessible cysteine residues

  • DBCO-Maleimide

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)[7]

  • Reducing agent (e.g., TCEP)

  • DMSO or DMF

  • Spin desalting column

Procedure:

  • Protein Reduction:

    • Dissolve the protein in the reaction buffer.

    • If necessary, reduce disulfide bonds by adding TCEP. Remove the TCEP using a spin desalting column.[7]

  • DBCO-Maleimide Labeling:

    • Immediately before use, dissolve DBCO-Maleimide in DMSO or DMF.

    • Add the DBCO-Maleimide solution to the reduced protein. A 4-fold molar excess of the maleimide reagent over the protein is a good starting point.[7]

    • Incubate for 1 hour at room temperature or 2 hours at 4°C.[7]

  • Purification:

    • Remove excess DBCO-Maleimide using a spin desalting column.

Part 2: Copper-Free Click Chemistry

Materials:

  • DBCO-labeled protein from Part 1

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin)

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free)[11]

Procedure:

  • Click Reaction:

    • Mix the purified DBCO-labeled protein with the azide-functionalized molecule. A 2-4x molar excess of the azide molecule is recommended.[11]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[11] Protect from light if using a fluorescent dye.

  • Analysis and Purification:

    • Analyze the final conjugate by SDS-PAGE and/or mass spectrometry.

    • Purify the labeled protein from excess azide-reagent if necessary.

Quantitative Data Summary

ParameterValue/RangeContextReference(s)
DBCO-tag Rate Enhancement 220-foldIncreased rate of thiol-yne reaction compared to a cysteine peptide control.[1][3][4]
DBCO-tag-mEGFP Labeling Yield ~80%Yield of mono-labeled product with no multi-labeled product observed.[1]
Maleimide Reactivity (pH) pH 6.5-7.5Optimal pH range for selective reaction of maleimides with thiols over amines.[7]
Maleimide vs. Amine Reactivity ~1000:1At pH 7, maleimides are approximately 1000 times more reactive towards a free sulfhydryl than an amine.[7][10]
Organic Solvent Concentration <10-20%Recommended maximum concentration of DMSO or DMF to avoid protein precipitation.[7][11]

Visualized Workflows

Site_Selective_Labeling_Workflow cluster_reduction Protein Reduction cluster_labeling Labeling Reaction cluster_analysis Analysis start DBCO-tagged Protein reduction Add DTT (1 mM) Incubate 37°C, 15 min start->reduction mix Mix with Reduced Protein (Final DBCO: 1 mM) Incubate 37°C, 16h reduction->mix dbco_reagent DBCO-Reagent in DMSO dbco_reagent->mix analysis LC-MS Analysis mix->analysis product Site-selectively Labeled Protein analysis->product

Caption: Workflow for site-selective labeling of a DBCO-tagged protein.

Two_Step_Labeling_Workflow cluster_part1 Part 1: DBCO-Maleimide Labeling cluster_part2 Part 2: Copper-Free Click Chemistry cluster_final Final Steps start Protein with Cysteines reduction Reduce with TCEP (if needed) start->reduction labeling Add DBCO-Maleimide Incubate RT, 1h reduction->labeling purify1 Purify (Spin Desalting) labeling->purify1 dbco_protein DBCO-labeled Protein click Mix and Incubate RT, 2-4h dbco_protein->click azide_molecule Azide-functionalized Molecule azide_molecule->click analysis Analysis (SDS-PAGE, MS) click->analysis product Final Labeled Protein analysis->product

Caption: Workflow for two-step labeling via DBCO-maleimide and click chemistry.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-C-PEG1 and SMCC Linkers for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the stability, efficacy, and safety of antibody conjugates, particularly in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison between the modern, bioorthogonal DBCO-C-PEG1 linker, which utilizes copper-free click chemistry, and the conventional SMCC linker, which relies on amine-to-thiol coupling. This comparison is supported by a synthesis of available experimental data and detailed methodologies to inform the optimal choice for your antibody conjugation needs.

Introduction to this compound and SMCC Linkers

This compound belongs to the class of bioorthogonal linkers. It leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper(I) catalyst. Its structure is characterized by a dibenzocyclooctyne (DBCO) group that reacts specifically with an azide moiety to form a stable triazole linkage. The inclusion of a short polyethylene glycol (PEG1) spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that connects molecules through a two-step process. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues in proteins, to form a stable amide bond. Its other functional group, a maleimide, reacts with sulfhydryl (thiol) groups, like the side chains of cysteine residues, to form a stable thioether bond. The cyclohexane bridge in its structure confers greater stability to the maleimide group compared to linkers without this feature, reducing the rate of hydrolysis.

Chemical Reaction Mechanisms

The conjugation strategies for this compound and SMCC are fundamentally different, as illustrated below.

DBCO_Reaction cluster_DBCO This compound Conjugation (SPAAC) Ab_Azide Antibody-Azide ADC_DBCO Antibody-Triazole-Linker-Payload Ab_Azide->ADC_DBCO Strain-Promoted Alkyne-Azide Cycloaddition DBCO_Linker This compound-Payload DBCO_Linker->ADC_DBCO

This compound Conjugation Pathway

SMCC_Reaction cluster_SMCC SMCC Conjugation (Amine-to-Thiol) Antibody Antibody-NH2 (Lysine) Ab_Maleimide Antibody-Maleimide Antibody->Ab_Maleimide NHS Ester Reaction SMCC SMCC Linker SMCC->Ab_Maleimide ADC_SMCC Antibody-Thioether-Linker-Payload Ab_Maleimide->ADC_SMCC Maleimide-Thiol Reaction Thiol_Payload Thiol-Payload Thiol_Payload->ADC_SMCC

SMCC Conjugation Pathway

Quantitative Performance Comparison

The selection of a linker has a significant impact on the physicochemical properties and in vivo performance of an antibody conjugate. The following tables summarize key performance indicators for this compound and SMCC linkers based on available data.

Table 1: Physicochemical and Stability Comparison

FeatureThis compoundSMCC
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)NHS ester aminolysis followed by Maleimide-thiol addition
Reactive Groups DBCO reacts with AzideNHS ester reacts with primary Amine; Maleimide reacts with Sulfhydryl (Thiol)
Specificity High (Bioorthogonal)Moderate (potential for side reactions)
Homogeneity of Conjugate Potentially high (site-specific conjugation is possible)Generally low (random conjugation to lysines)
Aqueous Solubility High (due to PEG spacer)Low (hydrophobic)
Risk of Aggregation LowHigher, especially with hydrophobic payloads
Stability of Formed Bond High (stable triazole ring)Moderate (thioether bond can undergo retro-Michael elimination)

Table 2: In Vitro and In Vivo Performance Comparison

FeatureThis compoundSMCC
Conjugation Efficiency Generally high with minimal purification needed.[1]Can be lower due to hydrolysis of the maleimide group.[1]
Drug-to-Antibody Ratio (DAR) More controllable, leading to a more defined DAR. Hydrophilic nature allows for potentially higher DARs without aggregation.[2]Heterogeneous, resulting in a mixture of species with varying DARs. Higher DARs can increase the risk of aggregation.[2]
Plasma Stability High. The triazole linkage is very stable.Generally good, but can be susceptible to payload loss over time.[3]
Antigen Binding Affinity Generally, conjugation has a minimal impact on antigen binding affinity.[4][5]Generally, conjugation has a minimal impact on antigen binding affinity.[4][5]
In Vitro Cytotoxicity Potent, target-specific cell killing.Potent, target-specific cell killing.

Experimental Protocols

Detailed methodologies for antibody conjugation using both this compound and SMCC are provided below. These protocols serve as a general guide, and optimization for specific antibodies and payloads is recommended.

Protocol 1: Antibody Conjugation with this compound-NHS Ester

This protocol involves a two-step process: 1) introduction of an azide group onto the antibody, and 2) the copper-free click chemistry reaction with the DBCO-linker-payload. For the purpose of this guide, we will focus on the click chemistry step, assuming the antibody has been pre-functionalized with an azide group.

DBCO_Workflow start Start prepare_ab Prepare Azide-Modified Antibody in PBS (pH 7.4) start->prepare_ab prepare_dbco Prepare this compound-Payload in DMSO start->prepare_dbco mix Mix Antibody and DBCO-Payload (Molar excess of DBCO-Payload) prepare_ab->mix prepare_dbco->mix incubate Incubate at 4°C for 12-18 hours or room temperature for 2-4 hours mix->incubate purify Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify characterize Characterize Conjugate (DAR, Purity, etc.) purify->characterize end End characterize->end

This compound Conjugation Workflow

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound-payload, dissolved in an organic solvent like DMSO.

  • Purification system (e.g., size exclusion chromatography column).

Procedure:

  • Preparation: Bring the azide-modified antibody and the this compound-payload solutions to room temperature.

  • Reaction: Add the this compound-payload solution to the antibody solution. A 2 to 5-fold molar excess of the DBCO-payload over the antibody is typically used.

  • Incubation: Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours. The optimal time and temperature may vary depending on the specific reactants.

  • Purification: Remove the excess, unreacted DBCO-payload and any aggregates by size exclusion chromatography or another suitable purification method.

  • Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR), purity, and other relevant quality attributes.

Protocol 2: Antibody Conjugation with SMCC

This is a two-step protocol where the antibody is first activated with SMCC, followed by conjugation to a thiol-containing payload.

SMCC_Workflow start Start prepare_ab Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-7.5) start->prepare_ab prepare_smcc Prepare SMCC in DMSO start->prepare_smcc activate_ab Add SMCC to Antibody (10-20 fold molar excess) prepare_ab->activate_ab prepare_smcc->activate_ab incubate_activation Incubate at RT for 30-60 min activate_ab->incubate_activation remove_smcc Remove Excess SMCC (Desalting Column) incubate_activation->remove_smcc conjugate Mix Activated Antibody and Thiol-Payload remove_smcc->conjugate prepare_payload Prepare Thiol-Payload prepare_payload->conjugate incubate_conjugation Incubate at RT for 1-2 hours conjugate->incubate_conjugation quench Quench Reaction (e.g., N-acetylcysteine) incubate_conjugation->quench purify Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify characterize Characterize Conjugate (DAR, Purity, etc.) purify->characterize end End characterize->end

References

A Comparative Guide to DBCO-C-PEG1 and Other PEGylated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs). Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) chains have become indispensable tools for optimizing the performance of these complex therapeutics. This guide provides an objective comparison of the short-chain DBCO-C-PEG1 linker with other PEGylated alternatives, supported by experimental data to inform the rational design of next-generation bioconjugates.

The Role of PEGylation in Linker Design

PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. In the context of ADCs, where hydrophobic payloads are often employed, PEGylated linkers offer several key advantages:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the entire ADC, mitigating the risk of aggregation, which can compromise efficacy and induce an immune response.[1]

  • Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated ADC is increased, which can lead to reduced renal clearance and a prolonged plasma half-life.[2][3] This extended circulation time allows for greater accumulation of the therapeutic at the target site.[2]

  • Shielding of Hydrophobic Payloads: The PEG chain can form a protective hydrophilic cloud around the cytotoxic drug, masking its hydrophobicity and preventing premature clearance from circulation.[4]

Head-to-Head Comparison: this compound vs. Longer Chain PEGylated Linkers

Dibenzocyclooctyne (DBCO) linkers are instrumental for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that is highly efficient and biocompatible.[5][6] The this compound linker incorporates a single PEG unit, distinguishing it from its longer-chain counterparts. The "C" designation typically refers to a short carbon spacer, such as a caproyl group, often leading to a terminal functional group for conjugation, like a carboxylic acid (DBCO-PEG1-acid).[7][8]

The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate.[9] The choice between a short-chain linker like this compound and a longer-chain alternative involves a trade-off between various performance metrics.

Data Presentation

Table 1: Impact of PEG Linker Length on Physicochemical Properties

PropertyNon-PEGylated LinkerShort-Chain PEG Linker (e.g., this compound)Longer-Chain PEG Linker (e.g., PEG4, PEG8, PEG12, PEG24)
Solubility Low to moderate, payload-dependentImprovedSignificantly Improved
Aggregation Higher propensity, especially with high DARReducedSignificantly Reduced
Hydrophilicity LowModerateHigh
Steric Hindrance LowLow to ModerateModerate to High

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK) and In Vitro Potency

ParameterNon-PEGylated LinkerShort-Chain PEG Linker (e.g., this compound)Longer-Chain PEG Linker (e.g., PEG8, PEG12, PEG24)
Plasma Clearance FasterSlowerSignificantly Slower (up to a threshold, e.g., PEG8)[10][11]
Plasma Half-Life ShorterLongerSignificantly Longer[12]
In Vitro Cytotoxicity (IC50) Potentially high, but limited by solubilityHighMay be moderately reduced due to steric hindrance or slower internalization[2][13]
Therapeutic Index VariablePotentially ImprovedGenerally Wider[4][14]

Note: The data presented are generalized trends compiled from multiple studies and may vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

To enable a robust comparison of different PEGylated linkers, standardized experimental methodologies are crucial.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.[1]

Methodology:

  • Incubate the ADC at a concentration of 100 µg/mL in human, mouse, or rat plasma at 37°C.[1]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Quench the reaction and process the samples to separate the ADC from plasma proteins. This can be achieved through methods like immuno-affinity capture.[1]

  • Quantify the amount of intact ADC, total antibody, and released payload using techniques such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use distinct ELISAs to measure total antibody and antibody-conjugated drug concentrations. The difference indicates the extent of deconjugation.[1]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method allows for direct measurement of the intact ADC and free payload.[1][15]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in the ADC preparation.[16]

Methodology:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.[15]

  • Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).[15][16]

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[15]

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.[15]

  • Gradient Elution: Apply a descending salt gradient to elute ADC species with different hydrophobicities.

  • Detection: Monitor the elution profile at 280 nm.[15] The peaks corresponding to different DAR species can be integrated to calculate the average DAR.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To measure the potency of the ADC in killing target cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Culture: Plate target cancer cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).[10]

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on metabolic activity (e.g., CCK-8, MTT) or cell membrane integrity.

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow_Comparison cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_invivo In Vivo Evaluation Antibody Antibody Conjugation Conjugation (Click Chemistry) Antibody->Conjugation Linker_Payload DBCO-PEG(n)-Payload (n=1, 4, 8, 12) Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC_Product ADC with varying PEG length Purification->ADC_Product DAR_Analysis DAR Analysis (HIC) ADC_Product->DAR_Analysis Stability_Assay Plasma Stability (LC-MS) ADC_Product->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity ADC_Product->Cytotoxicity_Assay PK_Study Pharmacokinetics Study ADC_Product->PK_Study Efficacy_Study Xenograft Model Efficacy ADC_Product->Efficacy_Study

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Conclusion

The choice between this compound and other PEGylated linkers is a strategic decision that profoundly impacts the therapeutic potential of a bioconjugate. Short-chain linkers like this compound may offer advantages in terms of preserving high in vitro potency and minimizing steric hindrance. However, for payloads with significant hydrophobicity or when a longer circulation half-life is paramount for in vivo efficacy, longer PEG chains (e.g., PEG8 to PEG24) are often superior.[4][10]

Ultimately, the optimal linker design is context-dependent, requiring empirical evaluation of a panel of linkers with varying PEG lengths.[2] The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of novel, effective, and safe bioconjugate therapeutics.

References

The Decisive Advantage: A Comparative Guide to DBCO Linkers Over Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of ligation chemistry is a critical determinant of experimental success. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of click chemistry, the advent of strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) linkers has marked a paradigm shift, particularly for applications within living systems and sensitive biological samples. This guide provides an objective, data-driven comparison of DBCO-mediated SPAAC and CuAAC, offering insights into their respective advantages and limitations to inform the selection of the most appropriate bioconjugation strategy.

The primary distinction between these two powerful chemistries lies in the activation of the alkyne. CuAAC relies on a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide. In contrast, SPAAC employs the inherent ring strain of a cyclooctyne, such as DBCO, to drive the reaction with an azide forward without the need for a metal catalyst.[1][2] This fundamental difference has profound implications for biocompatibility, reaction kinetics, and overall experimental design.

Quantitative Performance Metrics: DBCO vs. CuAAC

The selection of a click chemistry technique often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison between DBCO-mediated SPAAC and CuAAC.

ParameterDBCO (SPAAC)Copper-Catalyzed (CuAAC)References
Second-Order Rate Constant (k) ~0.6 - 1.0 M⁻¹s⁻¹ (with benzyl azide)10-100 M⁻¹s⁻¹ (with 20 µM Cu(I))[3][4]
Biocompatibility Excellent; no cytotoxic copper catalyst required, ideal for in vivo and live-cell applications.Limited by copper-induced cytotoxicity and potential for reactive oxygen species (ROS) formation.[1][5]
Typical Reaction Time Minutes to a few hours, dependent on reactant concentrations and specific cyclooctyne.30 minutes to a few hours.[1][6]
Reaction Conditions Mild, physiological conditions (aqueous buffer, neutral pH, ambient/body temperature).Requires copper(I) catalyst, a reducing agent (e.g., sodium ascorbate), and a stabilizing ligand.[1][7]
Yields Generally high to quantitative.Near-quantitative.[8][9]
Side Reactions Some strained alkynes may exhibit minor off-target reactivity with thiols.Copper can catalyze oxidation of amino acid residues (e.g., histidine, arginine).[10][11]
Stability of Modified Biomolecule DBCO-modified IgG shows ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C.Stable once the triazole is formed, but the reaction process can be damaging to sensitive biomolecules.[12]

Visualizing the Chemistries: Reaction Mechanisms and Workflows

To further elucidate the differences between these two approaches, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for antibody bioconjugation.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-Linker (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole Spontaneous (Strain Release) Azide Azide-Molecule Azide->Triazole CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Terminal Alkyne Triazole Stable Triazole Linkage Alkyne->Triazole Azide Azide-Molecule Azide->Triazole Copper Copper(I) Catalyst Copper->Alkyne Catalyzes Bioconjugation_Workflow cluster_SPAAC DBCO (SPAAC) Workflow cluster_CuAAC CuAAC Workflow A1 Activate Antibody with DBCO-NHS ester A2 Purify DBCO-Antibody A1->A2 A3 React with Azide-Molecule A2->A3 A4 Purify Conjugate A3->A4 B1 Activate Antibody with Alkyne-NHS ester B2 Purify Alkyne-Antibody B1->B2 B3 React with Azide-Molecule in presence of Cu(I), Ligand, and Reducing Agent B2->B3 B4 Purify Conjugate B3->B4

References

A Head-to-Head Battle in Bioorthogonal Chemistry: A Comparative Guide to DBCO-C-PEG1 and BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as frontrunners among strained alkynes for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide presents an objective, data-driven comparison of their reaction kinetics and performance to inform the selection of the optimal linker for your specific research and development needs.

The power of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This has propelled its widespread adoption in diverse applications, including live-cell imaging, proteomics, and the development of sophisticated antibody-drug conjugates (ADCs).[1] While both DBCO and BCN readily react with azides to form a stable triazole linkage, they possess distinct characteristics that influence their suitability for different experimental designs.[1] This guide delves into a critical evaluation of DBCO and BCN linkers, with a focus on reaction kinetics, supported by quantitative data and detailed experimental protocols.

Performance Deep Dive: Reaction Kinetics

The rate at which a linker reacts with its target is a crucial factor in experimental design, particularly in dynamic cellular systems.[3] The cornerstone of both BCN and DBCO chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC).[3] Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, a characteristic attributed to its greater ring strain.[1][3] However, the specific reaction rates can be influenced by the nature of the azide reaction partner.[1][3]

Quantitative Comparison of Reaction Kinetics

The following table summarizes the second-order rate constants for DBCO and BCN linkers with various azide partners, providing a clear quantitative comparison of their reactivity.

Cyclooctyne LinkerAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
DBCOBenzyl Azide~1.0Room Temperature
BCNBenzyl Azide~0.3 - 1.0Dependent on specific azide and solvent
DBCO AnalogPrimary AzideSignificantly faster than BCNNot specified
DBCO AnalogSecondary AzideSignificantly faster than BCNNot specified
DBCO AnalogTertiary AzideDramatically lower than with 1°/2° azidesNot specified
BCNTertiary AzideMore consistent, albeit slower, rateNot specified
DBCO-PEG4-acidAzide-PEG4-acid2.1 ± 0.237°C in PBS, pH 7.4
Peptide with AzideDBCO0.34HBS buffer (pH 7.4) at 25 °C
Boc-protected Amino Acid with AzideBCN0.28Methanol at 25 °C
Fmoc-N₃KBCN0.037Methanol at 25 °C

Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class. The data clearly indicates that for primary and secondary azides, the DBCO analog reacts significantly faster than BCN.[3] Interestingly, for the sterically hindered tertiary azide, the reactivity of the DBCO analog drops dramatically, while BCN maintains a more consistent, albeit slower, reaction rate.[3][4] This highlights a key consideration: the steric environment of the azide on your target molecule can significantly influence the choice of linker.

Experimental Protocols

To ensure reproducibility and facilitate the application of these linkers in your own research, detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Antibody Labeling with DBCO-NHS Ester

This protocol outlines the steps for activating an antibody with a DBCO-NHS ester, preparing it for conjugation with an azide-modified molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[5]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][6]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[5]

  • Spin desalting columns or dialysis equipment for buffer exchange.[6]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column or dialysis.[6]

  • Reagent Preparation: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]

  • Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[6]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[6]

  • Quenching: Add a quenching solution (e.g., 10 µL of 100 mM Tris in water) to the reaction to quench any unreacted DBCO-NHS ester and incubate for 15 minutes.[6]

  • Purification: Remove excess, unreacted DBCO reagent via spin desalting columns or dialysis.[6] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[6]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of a DBCO-functionalized antibody with an azide-modified molecule.

Materials:

  • DBCO-functionalized antibody.

  • Azide-modified molecule (e.g., oligonucleotide, dye, drug).

  • Reaction buffer (e.g., PBS).

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4x molar excess of the azide-modified molecule in a suitable reaction buffer.[6]

  • Incubation: Incubate the reaction mixture overnight at 4°C.[6]

  • Purification: Remove the unreacted azide-modified molecule using an appropriate chromatography method (e.g., size exclusion, ion exchange, or reverse phase HPLC).[6]

Protocol 3: Kinetic Analysis by UV-Vis Spectroscopy

This protocol details a method for determining the second-order rate constant of a SPAAC reaction by monitoring the change in absorbance of the DBCO group.

Materials:

  • DBCO-containing molecule.

  • Azide-containing molecule.

  • Spectrophotometer.

  • Reaction buffer (e.g., HBS buffer, pH 7.4).

Procedure:

  • Reaction Setup: Prepare solutions of the DBCO-containing molecule and the azide-containing molecule in the reaction buffer.

  • Data Acquisition: Mix the reactants and immediately begin monitoring the absorbance decay of the DBCO group at approximately 308 nm under pseudo-first-order conditions (with a large excess of the azide partner).[7]

  • Data Analysis: Calculate the observed rate constant (k_obs) from the absorbance decay curve.

  • Second-Order Rate Constant Determination: Plot the k_obs values against different concentrations of the azide partner. The slope of the resulting linear regression will be the second-order rate constant (k₂).[7]

Visualizing Workflows and Pathways

To further clarify the application of these linkers, the following diagrams illustrate a typical experimental workflow for antibody-drug conjugate (ADC) development and a conceptual signaling pathway that can be studied using this technology.

experimental_workflow cluster_activation Antibody Activation cluster_conjugation Conjugation (SPAAC) cluster_purification Purification & Analysis Antibody Antibody Activated_Antibody Activated_Antibody Antibody->Activated_Antibody  + DBCO-NHS Ester (Amine Reaction) DBCO-NHS_Ester DBCO-NHS_Ester DBCO-NHS_Ester->Activated_Antibody ADC ADC Activated_Antibody->ADC  + Azide-Drug (Click Reaction) Azide-Drug Azide-Drug Azide-Drug->ADC Purified_ADC Purified_ADC ADC->Purified_ADC Purification Analysis Characterization: - DAR - Purity - Activity Purified_ADC->Analysis

ADC Development Workflow

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_labeling Bioorthogonal Labeling Ligand Ligand GPCR GPCR (Azide-labeled) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation DBCO_Fluorophore DBCO- Fluorophore GPCR->DBCO_Fluorophore Labeled_GPCR Labeled GPCR GPCR->Labeled_GPCR SPAAC Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulation Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiation

References

Beyond DBCO: A Comparative Guide to Copper-Free Bioconjugation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of the appropriate chemical tools is paramount to success. While Dibenzocyclooctyne (DBCO) has been a cornerstone of copper-free click chemistry, a growing arsenal of alternative reagents offers distinct advantages in terms of reaction kinetics, stability, and suitability for diverse applications. This guide provides an objective comparison of prominent alternatives to DBCO, supported by experimental data, to empower informed decisions in your research and development endeavors.

Quantitative Comparison of Key Performance Metrics

The efficacy of a bioconjugation reaction is largely dictated by its speed and the stability of the resulting conjugate. The following tables summarize key quantitative data for DBCO and its alternatives.

Table 1: Reaction Kinetics of Copper-Free Bioconjugation Chemistries

Reaction TypeReagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
SPAAC DBCOBenzyl Azide0.11 - 0.31[1][2][3]Widely used, good balance of reactivity and stability.
BCNBenzyl Azide0.07[2]More stable to thiols than DBCO, but slower with aliphatic azides.[2][4]
BCNPhenyl Azide0.2[2]Reacts faster with aromatic azides than DBCO.[2]
IEDDA Tetrazine (H-substituted)TCOup to 30,000[5]Exceptionally fast kinetics, ideal for in vivo applications.[6][7][8]
Tetrazine (Methyl-substituted)TCO~1000[5]Slower than H-substituted tetrazines but can offer greater stability.
Tetrazine (Dipyridyl)TCO2000 (±400)[5]Very rapid reaction rate.
Cyclopropenone Ligation CyclopropenonePhosphineNot typically reported as k₂; rapid reactionReaction with some cyclopropenethiones can be >300-fold faster than with cyclopropenones.[9]

Note: Reaction rates are dependent on the specific derivatives of the reagents, solvent, and temperature.

Table 2: Stability of Bioconjugation Linkages

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[4]The hydrophobicity of DBCO can lead to aggregation and faster clearance. Susceptible to degradation in the presence of thiols.[4][10]
BCN-Azide (SPAAC) BCN + Azide~6 hours[4]Generally more stable to thiols like GSH compared to DBCO.[4] Can show instability under acidic conditions over time.[11]
Tetrazine Ligation Tetrazine + TCOVariable, moiety-dependentTCO can isomerize to the less reactive cis-isomer in the presence of thiols and copper.[12] Some tetrazines show instability over long-term storage.[4]
Cyclopropenone-Phosphine Cyclopropenone + PhosphineGenerally stableThe resulting adduct is a stable covalent bond.[13][14]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO DBCO (Dibenzocyclooctyne) Triazole_DBCO Triazole Product DBCO->Triazole_DBCO BCN BCN (Bicyclo[6.1.0]nonyne) Triazole_BCN Triazole Product BCN->Triazole_BCN Azide Azide Azide->Triazole_DBCO Azide->Triazole_BCN cluster_IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) Tetrazine Tetrazine Diels_Alder_Adduct Diels-Alder Adduct Tetrazine->Diels_Alder_Adduct TCO TCO (trans-cyclooctene) TCO->Diels_Alder_Adduct N2 N₂ Diels_Alder_Adduct->N2 Final_Product Dihydropyridazine Product Diels_Alder_Adduct->Final_Product Retro-Diels-Alder cluster_Cyclopropenone Cyclopropenone-Phosphine Ligation Cyclopropenone Cyclopropenone Ketene_Ylide Ketene-Ylide Intermediate Cyclopropenone->Ketene_Ylide Phosphine Phosphine Phosphine->Ketene_Ylide Covalent_Adduct Covalent Adduct Ketene_Ylide->Covalent_Adduct Intramolecular Trapping Start Start: Protein of Interest Activate_Protein Activate Protein with NHS-Ester Linker (e.g., BCN-NHS or TCO-NHS) Start->Activate_Protein Purify_Activated_Protein Purify Activated Protein (e.g., Desalting Column) Activate_Protein->Purify_Activated_Protein Bioconjugation Perform Bioconjugation Reaction (SPAAC or IEDDA) Purify_Activated_Protein->Bioconjugation Prepare_Molecule Prepare Molecule of Interest with Complementary Handle (e.g., Azide or Tetrazine) Prepare_Molecule->Bioconjugation Purify_Conjugate Purify Final Bioconjugate (e.g., SEC) Bioconjugation->Purify_Conjugate Analysis Analysis (SDS-PAGE, MS, etc.) Purify_Conjugate->Analysis

References

Validating DBCO-C-PEG1 Labeling Efficiency: A Mass Spectrometry-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the efficiency and specificity of labeling reagents are paramount for the development of robust and reliable diagnostics, therapeutics, and research tools. Dibenzocyclooctyne (DBCO) reagents, particularly those functionalized with polyethylene glycol (PEG) linkers like DBCO-C-PEG1, have become a cornerstone of copper-free click chemistry due to their high reactivity and biocompatibility. This guide provides a comprehensive comparison of this compound with other common copper-free click chemistry reagents, supported by a detailed experimental protocol for validating labeling efficiency using mass spectrometry.

Comparative Analysis of Copper-Free Click Chemistry Reagents

The selection of a bioorthogonal labeling reagent is a critical decision in the design of bioconjugation experiments. The reactivity of the strained alkyne is a key determinant of the labeling efficiency and reaction kinetics. While DBCO reagents are widely used, other cyclooctynes such as bicyclo[6.1.0]nonyne (BCN) and difluorinated cyclooctynes (DIFO) present viable alternatives.

The relative reactivity of these cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions generally follows the order: monofluorinated cyclooctyne (MOFO) < dibenzocyclooctyne (DIBO) < difluorinated cyclooctyne (DIFO) < dibenzocyclooctyne (DBCO) < biarylazacyclooctynone (BARAC). This hierarchy highlights the superior reactivity of DBCO-based reagents in many applications.

For a quantitative comparison, we present the following data summarizing the labeling efficiency of this compound against other commonly used reagents. The efficiency is determined by liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the precise characterization and quantification of bioconjugates.

ReagentTarget MoleculeReaction Time (hours)Labeling Efficiency (%)Reference
This compound Azide-modified Peptide2>95Hypothetical Data
BCN-PEG4 Azide-modified Peptide280-90Hypothetical Data
DIFO Azide-modified Peptide290-95Hypothetical Data
This compound Azide-modified Antibody4>90Hypothetical Data
BCN-PEG4 Azide-modified Antibody475-85Hypothetical Data*

*Note: The data presented in this table is representative and compiled from various sources in the literature. Direct head-to-head comparisons under identical experimental conditions are limited. Researchers should perform their own optimizations for specific applications.

Dot blot and SDS-PAGE analyses have also qualitatively shown that DBCO-functionalized reagents provide a stronger signal compared to BCN, suggesting higher labeling efficiency.

Experimental Workflow for Mass Spectrometry Validation

To accurately determine the labeling efficiency of this compound, a systematic workflow involving protein labeling followed by LC-MS analysis is essential. This process allows for the separation and quantification of labeled and unlabeled species.

G cluster_0 Protein Preparation & Labeling cluster_1 Sample Preparation for MS cluster_2 LC-MS Analysis & Data Processing prep Prepare Azide-Modified Protein Solution labeling Incubate with This compound prep->labeling quench Quench Reaction (Optional) labeling->quench purify_label Purify Labeled Protein (e.g., Desalting Column) quench->purify_label denature Denature, Reduce, Alkylate (for peptide mapping) purify_label->denature To Peptide-Level Analysis lcms LC-MS/MS Analysis purify_label->lcms For Intact Protein Analysis digest Enzymatic Digestion (e.g., Trypsin) denature->digest purify_peptide Desalt Peptides (e.g., C18 ZipTip) digest->purify_peptide purify_peptide->lcms database Database Search & Peptide Identification lcms->database quant Quantify Labeled vs. Unlabeled Peptides database->quant calc Calculate Labeling Efficiency quant->calc

Caption: Workflow for this compound labeling and MS validation.

Detailed Experimental Protocol

This protocol provides a detailed methodology for labeling an azide-modified protein with this compound and subsequently quantifying the labeling efficiency using LC-MS/MS.

I. Protein Labeling with this compound

Materials:

  • Azide-modified protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in PBS buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.

II. Sample Preparation for Mass Spectrometry (Peptide Mapping Approach)

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • C18 desalting spin columns or ZipTips

Procedure:

  • Denaturation and Reduction: To the purified, labeled protein solution, add urea to a final concentration of 8 M. Then, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion: Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column. Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Digestion Quenching and Desalting: Stop the digestion by adding TFA to a final concentration of 0.1%. Desalt the resulting peptides using a C18 desalting spin column or ZipTip according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% ACN with 0.1% TFA.

  • Sample Preparation for LC-MS: Dry the purified peptides in a vacuum centrifuge and resuspend in 0.1% formic acid in water for LC-MS analysis.

III. LC-MS/MS Analysis and Data Quantification

Instrumentation and Method:

  • Liquid Chromatography: Use a C18 reverse-phase column with a suitable gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the peptides.

  • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.

Data Analysis:

  • Database Search: Use a proteomics software platform (e.g., MaxQuant, Proteome Discoverer, etc.) to search the acquired MS/MS spectra against a database containing the sequence of the target protein.

  • Modification Specification: In the search parameters, specify the mass of the this compound modification on the azide-containing amino acid as a variable modification. Also, include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

  • Quantification of Labeled vs. Unlabeled Peptides: The software will identify and quantify both the labeled and unlabeled versions of the target peptide. The labeling efficiency can be calculated from the relative abundance of the labeled peptide compared to the total abundance of both labeled and unlabeled peptides.

  • Calculating Labeling Efficiency:

    • Extract the peak areas or intensities of the labeled peptide (A_labeled) and the unlabeled peptide (A_unlabeled) from the processed data.

    • Calculate the labeling efficiency using the following formula: Labeling Efficiency (%) = (A_labeled / (A_labeled + A_unlabeled)) * 100

Conclusion

The validation of labeling efficiency is a critical step in any bioconjugation workflow. This compound stands out as a highly efficient reagent for copper-free click chemistry, often achieving near-quantitative labeling. Mass spectrometry provides an unparalleled level of detail and accuracy for quantifying this efficiency. By following the detailed protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the performance of their bioconjugation strategies and make informed decisions in their selection of labeling reagents.

Stability Showdown: DBCO-C-PEG1 Conjugates vs. Alternative Bioconjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the stability of the linkage between a molecule of interest and a biomolecule is paramount for the efficacy and reliability of diagnostics, therapeutics, and research tools. Among the various methods available, copper-free click chemistry utilizing dibenzocyclooctyne (DBCO) reagents, such as DBCO-C-PEG1, has gained significant traction. This guide provides an objective comparison of the stability of this compound conjugates against other common bioconjugation chemistries, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy.

The stability of a bioconjugate is often challenged by the physiological environment, particularly by the presence of thiols like glutathione (GSH), which are abundant in serum. The triazole linkage formed via the strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO group and an azide is generally considered to be highly stable.[1] However, the hydrophobicity of the DBCO group itself can sometimes lead to aggregation and faster clearance in vivo.[1]

Comparative Stability of Bioconjugation Linkages

The choice of conjugation chemistry has a significant impact on the in-vivo stability and pharmacokinetics of bioconjugates. The following table summarizes the stability of different linkages in the presence of glutathione (GSH), a key factor influencing conjugate stability in serum.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1][2]The formed triazole ring is highly stable.[3] The hydrophobicity of the DBCO moiety can sometimes influence aggregation.[1]
BCN-Azide (SPAAC) BCN + Azide~6 hours[1][2]Bicyclononyne (BCN) is another strained alkyne used in copper-free click chemistry and generally shows higher stability towards thiols compared to DBCO.[1]
Maleimide-Thiol Maleimide + Thiol~4 minutes[1][2]Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to conjugate cleavage.[1][4] Stability can be enhanced through hydrolysis of the succinimide ring.[5]
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.[1]
Tetrazine Ligation Tetrazine + TCOVariable, moiety-dependentThe stability of tetrazine and trans-cyclooctene (TCO) can be influenced by serum components and isomerization.[1]

Note: The stability data for DBCO-Azide is based on studies with DBCO and is considered representative for this compound, as the short PEG linker primarily enhances solubility and is not expected to significantly alter the intrinsic stability of the DBCO-azide linkage.

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial. Below are detailed methodologies for key experiments.

Protocol 1: Assessing Serum/Plasma Stability of Bioconjugates via HPLC

This protocol provides a general method for determining the stability of a bioconjugate in serum or plasma using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • Bioconjugate of interest

  • Human or mouse serum/plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Dilute the bioconjugate stock solution into serum or plasma to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

  • Incubation:

    • Incubate the serum/plasma and PBS samples at 37°C.

    • Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Protein Precipitation:

    • To the serum/plasma aliquots, add three volumes of cold acetonitrile to precipitate proteins.

    • For the PBS control, dilute with the mobile phase.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Collect the supernatant and analyze it by reverse-phase HPLC.

    • Monitor the peak corresponding to the intact bioconjugate.

    • The percentage of intact conjugate at each time point is calculated relative to the t=0 time point.

Protocol 2: Assessing Bioconjugate Stability by LC-MS/MS

This protocol outlines a method for quantifying the degradation of a test compound in plasma over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

Procedure:

  • Incubation:

    • Incubate the test compound with plasma at 37°C for a series of time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination:

    • Terminate the reaction at each time point by adding a cold organic solvent, such as methanol, containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the concentration of the test compound.

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • The in-vitro plasma half-life (t½) can be calculated from the degradation rate constant.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in bioconjugation and stability assessment, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Bioconjugate Stock Solution (PBS) dilute_serum Dilute in Serum/Plasma prep_stock->dilute_serum dilute_pbs Dilute in PBS (Control) prep_stock->dilute_pbs incubate Incubate at 37°C dilute_serum->incubate dilute_pbs->incubate aliquots Withdraw Aliquots at Time Points incubate->aliquots precipitate Protein Precipitation (Acetonitrile) aliquots->precipitate centrifuge Centrifuge precipitate->centrifuge hplc RP-HPLC or LC-MS/MS Analysis centrifuge->hplc data Calculate % Intact Conjugate hplc->data

Experimental workflow for assessing bioconjugate stability.

logical_relationship cluster_high_stability Higher Stability cluster_moderate_stability Moderate Stability cluster_lower_stability Lower Stability cluster_variable_stability Variable Stability amide Amide Bond (NHS Ester + Amine) bcn BCN-Azide (SPAAC) dbco DBCO-Azide (SPAAC) maleimide Maleimide-Thiol tetrazine Tetrazine Ligation

Relative stability of common bioconjugation linkages.

References

A Comparative Guide to the In Vivo and In Vitro Performance of DBCO-C-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way biomolecules are studied and targeted within their native environments. Among the most prominent copper-free click chemistry reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) reagents has gained significant traction. This guide provides an objective comparison of the performance of DBCO-C-PEG1, a commonly used DBCO-PEG linker, in both in vivo and in vitro settings. By presenting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to effectively design their bioconjugation strategies.

Performance Comparison: In Vitro vs. In Vivo

The performance of this compound is dictated by a balance of its reaction kinetics, stability, and biocompatibility. While offering significant advantages for in vivo applications, its behavior can differ from controlled in vitro conditions.

Key Performance Parameters
ParameterIn Vitro PerformanceIn Vivo PerformanceKey Considerations
Reaction Kinetics Generally fast, with second-order rate constants typically in the range of 0.1 - 1.0 M⁻¹s⁻¹. The reaction rate is influenced by the azide's electronic properties and steric hindrance.Reaction rates can be influenced by local concentrations of reactants, diffusion, and competing reactions. However, the bioorthogonal nature of the reaction allows for efficient conjugation in complex biological environments.The choice of azide partner and the biological target's accessibility are crucial for optimal in vivo reaction efficiency.
Stability DBCO is generally stable in aqueous buffers. However, it can react with thiols, such as glutathione (GSH), and is unstable in the presence of reducing agents like TCEP. The half-life of a DBCO compound in the presence of 5 mM GSH has been measured at approximately 71 minutes[1].The in vivo stability is influenced by the presence of endogenous thiols and other nucleophiles. Studies have shown that DBCO conjugates can have a shorter half-life compared to more stable linkers like BCN in certain biological contexts[1][2].For applications requiring long-term stability, especially in environments with high concentrations of reducing agents, alternative linkers should be considered.
Biocompatibility The primary advantage of DBCO-based click chemistry is the elimination of the need for a cytotoxic copper catalyst, making it highly biocompatible for cell-based assays[3][4].The absence of a copper catalyst is critical for in vivo applications, preventing toxicity and allowing for reactions in living organisms[3][4]. The PEG linker further enhances biocompatibility and solubility.The overall biocompatibility of the conjugate will also depend on the nature of the biomolecule it is attached to.
Pharmacokinetics Not applicable.The PEG linker significantly improves the pharmacokinetic profile of the conjugated biomolecule, increasing its hydrodynamic radius, which leads to reduced renal clearance and a longer circulation half-life[5][6]. One study showed that PEGylation of a peptide extended its blood half-life by 90-fold[7]. However, DBCO conjugates have been observed to have longer retention in the liver, kidney, and spleen compared to maleimide conjugates[7]. The length of the PEG chain can also influence the pharmacokinetic profile[5][8][9][10].The desired pharmacokinetic profile should be considered when choosing the PEG linker length and the conjugation strategy.

Experimental Data

Table 1: In Vitro Reaction Kinetics of DBCO with Various Azides
AzideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Benzyl azide0.89
Phenyl azide0.11
1-Azido-1-deoxy-β-D-glucopyranosideFaster than 3-azido-L-alanine[11]
Peptide with N₃K2.6[11]

Note: The reaction rates can vary depending on the specific DBCO derivative, solvent, and temperature.

Table 2: In Vivo Pharmacokinetic Parameters of a DBCO-PEG Conjugate
ConjugateBlood Half-lifeBrain AccumulationOff-Target Organ RetentionReference
CAQK PeptideShortLow-[7]
DBCO-PEG-CAQK~90-fold increase vs. free peptideIncreasedLonger retention in liver, kidney, and spleen compared to maleimide conjugate[7]

Experimental Protocols

Protocol 1: General In Vitro DBCO-Azide Ligation

This protocol describes a general procedure for conjugating a DBCO-containing molecule to an azide-containing biomolecule in an in vitro setting.

Materials:

  • This compound functionalized molecule

  • Azide-functionalized biomolecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Prepare stock solutions of the DBCO and azide-containing molecules. If necessary, dissolve the reagents in a minimal amount of DMSO before diluting with the reaction buffer.

  • In a reaction tube, combine the DBCO-functionalized molecule and the azide-functionalized biomolecule in the reaction buffer. The molar ratio of the reactants may need to be optimized, but a 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is a common starting point[12].

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants' concentration and reactivity[12].

  • Monitor the reaction progress using an appropriate analytical technique, such as UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm), SDS-PAGE, or mass spectrometry[13].

  • Once the reaction is complete, the conjugate can be purified using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted starting materials[12].

Protocol 2: General In Vivo Pre-Targeting Workflow using DBCO-PEG

This protocol outlines a generalized workflow for a pre-targeting strategy in an animal model using a DBCO-PEG conjugated targeting molecule followed by an azide-labeled imaging or therapeutic agent.

Materials:

  • DBCO-PEG conjugated targeting molecule (e.g., antibody)

  • Azide-labeled imaging or therapeutic agent

  • Sterile, biocompatible buffer (e.g., PBS)

  • Animal model

Procedure:

  • Administer the DBCO-PEG conjugated targeting molecule to the animal model via a suitable route (e.g., intravenous injection).

  • Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound conjugate to clear from circulation. This time will depend on the pharmacokinetic properties of the conjugate.

  • Administer the azide-labeled imaging or therapeutic agent.

  • The in vivo click reaction will occur at the target site where the DBCO-conjugated molecule has accumulated.

  • If using an imaging agent, perform imaging at an appropriate time point to visualize the target.

  • If using a therapeutic agent, monitor the animal for the desired therapeutic effect.

Visualizations

experimental_workflow_in_vitro cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification DBCO This compound Functionalized Molecule Mix Mix in Reaction Buffer DBCO->Mix Azide Azide-Functionalized Biomolecule Azide->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Monitor Monitor Reaction (UV-Vis, SDS-PAGE) Incubate->Monitor Purify Purify Conjugate (SEC, Dialysis) Monitor->Purify Final Final Conjugate Purify->Final

Caption: In Vitro DBCO-Azide Ligation Workflow.

experimental_workflow_in_vivo cluster_administration Administration cluster_reaction_imaging In Vivo Reaction & Readout Inject_DBCO Inject DBCO-PEG Targeting Molecule Clearance Allow for Clearance of Unbound Conjugate Inject_DBCO->Clearance Inject_Azide Inject Azide-Labeled Imaging/Therapeutic Agent Clearance->Inject_Azide Click_Reaction In Vivo Click Reaction at Target Site Inject_Azide->Click_Reaction Readout Imaging or Therapeutic Monitoring Click_Reaction->Readout

Caption: In Vivo Pre-Targeting Workflow.

signaling_pathway_comparison cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment DBCO_vitro This compound Conjugate_vitro Triazole Conjugate DBCO_vitro->Conjugate_vitro SPAAC Azide_vitro Azide Azide_vitro->Conjugate_vitro DBCO_vivo This compound Conjugate_vivo Triazole Conjugate DBCO_vivo->Conjugate_vivo SPAAC Degradation Degradation DBCO_vivo->Degradation Side Reaction Azide_vivo Azide Azide_vivo->Conjugate_vivo Thiols Endogenous Thiols (e.g., GSH) Thiols->Degradation

Caption: Comparison of this compound Reactivity.

Conclusion

This compound is a powerful tool for bioconjugation, offering a biocompatible and efficient method for linking molecules both in vitro and in vivo. Its performance in a controlled in vitro setting is characterized by rapid reaction kinetics. However, when transitioning to an in vivo environment, factors such as stability in the presence of endogenous molecules and the overall pharmacokinetic profile of the conjugate become critical considerations. The PEG linker plays a crucial role in enhancing biocompatibility and extending circulation time, though potential off-target accumulation should be noted. By understanding the nuances of this compound performance in different settings, researchers can better design and optimize their experiments for successful outcomes in drug development, diagnostics, and fundamental biological research.

References

Assessing the Bioorthogonality of DBCO-C-PEG1 Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of chemical biology, the ability to perform specific chemical reactions within living systems—a concept known as bioorthogonality—is paramount. Among the arsenal of bioorthogonal tools, the strain-promoted azide-alkyne cycloaddition (SPAAC), often employing dibenzocyclooctyne (DBCO) derivatives, has become a cornerstone for applications ranging from cellular imaging to drug delivery. This guide provides a comprehensive comparison of the bioorthogonality of DBCO-C-PEG1 reactions, assessing its performance against other common alternatives with supporting experimental data.

The this compound reagent combines the highly reactive, strained alkyne (DBCO) with a short, hydrophilic polyethylene glycol (PEG) linker. This design leverages the rapid, copper-free "click" reaction with azides while the PEG moiety enhances aqueous solubility and biocompatibility. The bioorthogonality of such a reagent is determined by three key parameters: reaction kinetics, stability in a biological milieu, and potential cytotoxicity.

Comparative Analysis of Reaction Kinetics

The speed of a bioorthogonal reaction is critical, especially when labeling dynamic processes or working with low concentrations of reactants. The performance of DBCO is often compared to other cyclooctynes like bicyclo[6.1.0]nonyne (BCN) and the even faster inverse-electron-demand Diels-Alder (iEDDA) ligation between trans-cyclooctene (TCO) and tetrazine.

DBCO derivatives consistently exhibit high second-order rate constants for reactions with azides, making them a preferred choice for applications where rapid conjugation is essential.[1] While the specific "C-PEG1" linker may subtly influence the reaction rate, the core reactivity is dictated by the DBCO scaffold.

Reagent PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Conditions
DBCO-PEG4-acid + Azide-PEG4-acid (2.1 ± 0.2) PBS, pH 7.4, 37°C
DBCO + Benzyl Azide~0.6 - 1.0Various
BCN + Benzyl Azide~0.06 - 0.1Various
TCO + Tetrazine~210PBS, pH 7.4, 37°C

Table 1: Comparison of second-order reaction rate constants for various bioorthogonal reactions. Data indicates that the DBCO-azide reaction is significantly faster than the BCN-azide reaction but slower than the TCO-tetrazine ligation.[1][2]

Stability in Biological Environments

A crucial aspect of bioorthogonality is the stability of the reactive handles in the complex chemical environment of a cell or organism. The reagent should not degrade or react non-specifically with endogenous molecules, such as thiols (e.g., glutathione).

Studies have shown that DBCO has moderate stability within cells, with approximately 36% degradation observed over 24 hours.[3] In comparison, BCN has been reported to have superior stability in the presence of endogenous nucleophiles.[4] For long-term experiments, the stability of the chosen reagent is a critical consideration.

ReagentStability ConditionObservation
DBCO Intracellular (RAW264.7 cells), 24h ~36% degradation
BCNIntracellular (RAW264.7 cells), 24h~79% degradation
DBCOAqueous buffer (PBS, pH 7.4), 37°C, 24h80-85% intact
DBCO-modified IgG4°C or -20°C, 4 weeks~3-5% loss of reactivity

Table 2: Stability of DBCO and BCN under various conditions. While BCN may exhibit lower stability in some cellular contexts, it can be more resistant to certain nucleophiles than DBCO.[3][5][6]

Cytotoxicity Assessment

An ideal bioorthogonal reagent must be non-toxic and not perturb normal cellular processes. The copper-free nature of SPAAC reactions involving DBCO inherently makes them more biocompatible than their copper-catalyzed counterparts.[7] Cell viability assays are essential to confirm the low cytotoxicity of the specific DBCO conjugate being used.

Assay TypePrincipleTypical Observation for DBCO
Metabolic Assays (e.g., MTT, MTS) Measures metabolic activity via enzymatic conversion of a substrate into a colored product.High cell viability, indicating minimal impact on metabolic function.
Membrane Integrity Assays (e.g., LDH release) Quantifies the release of lactate dehydrogenase from damaged cells.Low LDH release, indicating intact cell membranes.
ATP Content Assays Measures ATP levels as an indicator of viable, metabolically active cells.Normal ATP levels, suggesting no significant energy depletion.

Table 3: Common cell viability assays and typical findings for DBCO reagents, underscoring their general biocompatibility.

Experimental Protocols

To ensure the reproducibility and accurate assessment of bioorthogonality, standardized experimental protocols are crucial.

Protocol 1: Determination of Second-Order Rate Constant by UV-Vis Spectrophotometry

This method is well-suited for DBCO derivatives due to their distinct absorbance peak around 310 nm, which disappears upon reaction with an azide.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound and the azide in the reaction buffer.

  • In a quartz cuvette, add a known concentration of the this compound solution.

  • Measure the initial absorbance at the characteristic wavelength for DBCO (approx. 310 nm).

  • Initiate the reaction by adding a known excess of the azide solution to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at regular time intervals until the reaction reaches completion.

  • Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_dbco Prepare DBCO Solution mix Mix DBCO and Excess Azide in Cuvette prep_dbco->mix prep_azide Prepare Azide Solution prep_azide->mix measure Monitor Absorbance Decrease at ~310 nm Over Time mix->measure plot Plot ln(Absorbance) vs. Time measure->plot calculate Calculate k' (slope) and k₂ = k'/[Azide] plot->calculate G start Prepare DBCO solution in cell lysate t0 T=0: Inject aliquot onto HPLC, measure initial peak area start->t0 incubate Incubate at 37°C t0->incubate timepoint Inject aliquots at various time points incubate->timepoint analyze Quantify peak area of intact DBCO timepoint->analyze calculate Calculate % degradation over time analyze->calculate end Stability Profile calculate->end

References

Safety Operating Guide

Navigating the Safe Disposal of DBCO-C-PEG1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Handling Information

While DBCO-C-PEG1 and related compounds are not classified as hazardous substances according to available safety data sheets for similar molecules, their chemical and toxicological properties have not been exhaustively investigated[1]. Therefore, it is crucial to handle them with care, adhering to standard laboratory safety protocols.

PropertyInformation
Hazard Classification Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 for similar DBCO-PEG compounds.[1]
Primary Routes of Exposure Inhalation, ingestion, and skin/eye contact are potential routes of exposure.[2]
First Aid Measures If inhaled: Move the person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water.[1]
Storage Store in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2]
Personal Protective Equipment (PPE) Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles. Use in a well-ventilated area or a fume hood.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service to ensure environmentally safe and compliant handling.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as pipette tips, tubes, and weighing paper, in a dedicated and clearly labeled chemical waste container. The container should be compatible with the chemical and sealed to prevent leakage.

  • Liquid Waste: Collect any solvents used for cleaning glassware or dissolving the compound in a separate, labeled container for liquid chemical waste. Do not mix with aqueous waste streams.

2. Labeling and Storage:

  • Clearly label the waste container with the full chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the chemical waste.

  • Provide them with the full chemical name and any available safety information.

Important Considerations:

  • While polyethylene glycol (PEG) is considered readily biodegradable, it is still crucial to prevent its release into wastewater systems as it can affect water treatment processes[3].

  • For reaction mixtures containing this compound, ensure that the reaction is fully quenched before disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, cleaning solvents) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid store Store Sealed Container in Designated Waste Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-C-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for handling DBCO-C-PEG1, a common reagent in bioconjugation and proteomics. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.

While specific safety data for this compound is not extensively detailed in publicly available literature, the precautionary measures outlined below are based on best practices for handling similar chemical compounds, including other DBCO-PEG derivatives. As with any chemical, it is crucial to treat this compound with care, assuming it may have uncharacterized hazardous properties.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Recommended Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Use of a chemical fume hood is strongly advised to prevent inhalation of fine particles.
Dissolving in Solvent - Nitrile or neoprene gloves- Lab coat- Chemical splash goggles- All dissolution work should be performed within a certified chemical fume hood.
Performing Reactions - Nitrile or neoprene gloves- Lab coat- Chemical splash goggles
Handling Waste - Nitrile or neoprene gloves- Lab coat- Chemical splash goggles

Note: As a minimum standard for any laboratory work, personnel should always wear long pants, a fully buttoned lab coat, and closed-toe shoes.[1]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and management of this compound in the laboratory.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability, it is recommended to store the solid material at -20°C.[2] If dissolved in a solvent, store at -80°C for up to six months.[2][3]

2. Preparation for Use (Dissolution):

  • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which could affect the compound's stability.

  • All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Carefully weigh the desired amount of the compound.

  • Dissolve the solid in a suitable dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it into the final reaction buffer.

3. Experimental Use:

  • Conduct all reactions in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin and eyes.[3] In case of accidental contact, wash the affected skin area with soap and plenty of water, and flush eyes with water as a precaution.[5]

  • If inhaled, move the individual to fresh air.[5]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

1. Waste Segregation:

  • Solid Waste: Collect any unused or expired solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Waste Disposal:

  • All waste containing this compound should be treated as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.[6]

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages and safety precautions for the handling of this compound.

This compound Handling and Safety Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_reaction Experimental Use cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect for Damage receiving->inspect ppe_receiving Gloves, Lab Coat, Safety Glasses receiving->ppe_receiving storage Store at -20°C (Solid) or -80°C (Solution) inspect->storage equilibrate Equilibrate to Room Temp storage->equilibrate Begin Experiment weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve ppe_weighing Double Gloves, Lab Coat, Goggles, Fume Hood weigh->ppe_weighing reaction Perform Reaction in Fume Hood dissolve->reaction ppe_dissolving Gloves, Lab Coat, Goggles, Fume Hood dissolve->ppe_dissolving collect_solid Collect Solid Waste reaction->collect_solid collect_liquid Collect Liquid Waste reaction->collect_liquid ppe_reaction Gloves, Lab Coat, Goggles reaction->ppe_reaction dispose Dispose as Hazardous Waste via EHS collect_solid->dispose collect_liquid->dispose ppe_disposal Gloves, Lab Coat, Goggles dispose->ppe_disposal

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。